Product packaging for 1-(4-Chlorophenyl)cyclopentanecarbonitrile(Cat. No.:CAS No. 64399-26-4)

1-(4-Chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B1595255
CAS No.: 64399-26-4
M. Wt: 205.68 g/mol
InChI Key: TXVNBTOIDITCBF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClN B1595255 1-(4-Chlorophenyl)cyclopentanecarbonitrile CAS No. 64399-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXVNBTOIDITCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214644
Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64399-26-4
Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Record name 64399-26-4
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Record name 1-(4-Chlorophenyl)cyclopentanecarbonitrile
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Record name 1-(4-chlorophenyl)cyclopentanecarbonitrile
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Foundational & Exploratory

1-(4-Chlorophenyl)cyclopentanecarbonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS: 64399-26-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization techniques. Emphasis is placed on the practical application of this compound in research and development, particularly as a structural motif in medicinal chemistry. Furthermore, this guide outlines critical safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The content is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers with the knowledge for effective implementation and innovation.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile featuring a cyclopentane ring. Its precise identification is paramount for regulatory compliance, procurement, and scientific documentation. The key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 64399-26-4[1][2][3][4]
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonitrile[2]
Synonyms Cyclopentanecarbonitrile, 1-(4-chlorophenyl)-; EINECS 264-870-5[1]
Molecular Formula C12H12ClN[1][2][3][4]
Molecular Weight 205.69 g/mol [1]
Appearance White to off-white solid[3][5]
Boiling Point 140.0-141.5 °C (at 5 Torr)[3][5]
Density 1.1611 g/cm³ (estimated)[3][5]
InChI Key TXVNBTOIDITCBF-UHFFFAOYSA-N[1][2]
Canonical SMILES N#CC1(C2=CC=C(Cl)C=C2)CCCC1[2]

Synthesis and Mechanistic Considerations

The synthesis of α-aryl cycloalkanenitriles like this compound is a common objective in organic synthesis due to their utility as precursors. The nitrile group is a versatile functional handle, readily converted into amines, carboxylic acids, amides, and ketones.[6]

A prevalent and logical synthetic approach involves the nucleophilic cyanation of a ketone precursor, 4-chlorophenyl cyclopentyl ketone. The van Leusen reaction, utilizing Tosylmethyl isocyanide (TosMIC), is a well-established method for converting ketones into nitriles with the addition of one carbon atom.[7] This method is particularly effective for a broad range of ketones.

Causality of Experimental Choice: Direct cyanation of ketones can be challenging. The TosMIC-based approach offers a robust alternative. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates to form the nitrile. This pathway avoids the direct use of highly toxic cyanide salts in some contexts and is known for its efficiency.

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product Isolation A 4-Chlorophenyl cyclopentyl ketone D Nucleophilic Addition & Cyclization A->D Reaction Setup B Tosylmethyl isocyanide (TosMIC) B->D Reaction Setup C Base (e.g., t-BuOK) in aprotic solvent (e.g., DME) C->D Reaction Setup E Base-induced Elimination D->E Intermediate Formation F Aqueous Workup (Quench reaction) E->F Crude Product G Extraction with Organic Solvent F->G H Purification (e.g., Column Chromatography) G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of the target nitrile.

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is critical for its application in subsequent research and development phases. A multi-technique approach is recommended, with High-Performance Liquid Chromatography (HPLC) being a central method for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective technique for analyzing non-polar to moderately polar compounds like the target nitrile.[1] The method separates the compound from potential impurities based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents.[1] A typical starting gradient could be 60:40 MeCN:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: Determined by UV scan; a wavelength around 230-240 nm is a logical starting point due to the chlorophenyl chromophore.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Procedure: a. Equilibrate the system with the mobile phase until a stable baseline is achieved. b. Inject a solvent blank to ensure the system is clean. c. Inject the prepared sample. d. Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Rationale for Method Choice (E-E-A-T): The choice of a C18 column is based on the hydrophobic nature of the molecule. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for such compounds. UV detection is appropriate due to the aromatic ring system. This protocol represents a self-validating system, as baseline stability and a clean blank run are prerequisites for sample analysis, ensuring the trustworthiness of the results.[9][10]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

    • ¹H NMR: Expected signals would include multiplets for the cyclopentane protons and signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.[11][12][13]

    • ¹³C NMR: Key signals would include the nitrile carbon (C≡N) around 120-125 ppm, the quaternary carbon of the cyclopentane ring attached to the phenyl group, and distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

Analytical Workflow Diagram

G cluster_purity Purity Assessment cluster_identity Identity Confirmation A Sample of This compound B Prepare Sample (1 mg/mL in Mobile Phase) A->B F NMR (¹H, ¹³C) IR Mass Spec A->F C RP-HPLC Analysis (C18 Column, UV Detection) B->C D Data Analysis (Peak Area %) C->D E Purity Report (e.g., >98%) D->E G Spectral Data Analysis F->G H Structure Confirmed G->H

Caption: Standard analytical workflow for quality control.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The nitrile functionality is a synthetic linchpin, allowing for elaboration into more complex molecular architectures.

  • Precursor to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group yields 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.[6] This acid can then be converted to esters, amides, or an acyl chloride, which is a highly reactive intermediate for further coupling reactions.[14]

  • Precursor to Amines: Reduction of the nitrile (e.g., using LiAlH₄ or catalytic hydrogenation) produces [1-(4-chlorophenyl)cyclopentyl]methanamine. Primary amines are fundamental building blocks in medicinal chemistry, often incorporated to introduce basic centers for improved solubility or to act as key pharmacophoric elements.

  • Role in Scaffolding: The 4-chlorophenylcyclopentyl moiety itself can serve as a rigid scaffold to orient functional groups in three-dimensional space, a key strategy in rational drug design. The cyclopropyl ring, a related cyclic structure, is known to enhance metabolic stability, potency, and brain permeability in drug candidates.[15] While cyclopentane is more flexible, it still provides conformational constraint compared to an open chain.

Key Chemical Transformations

G A 1-(4-Chlorophenyl) cyclopentanecarbonitrile B 1-(4-Chlorophenyl)cyclopentane- 1-carboxylic Acid A->B Hydrolysis (e.g., H₃O⁺ or OH⁻, Δ) C [1-(4-Chlorophenyl)cyclopentyl] methanamine A->C Reduction (e.g., LiAlH₄ or H₂/Catalyst) D 1-(4-Chlorophenyl)cyclopentyl Ketones A->D Grignard Reaction followed by Hydrolysis

Caption: Major synthetic routes from the parent nitrile.

Safety, Handling, and Storage

  • Hazard Identification:

    • Nitriles should be handled with care as they can be harmful if inhaled, swallowed, or absorbed through the skin.[19]

    • May cause serious eye irritation.[16]

    • Thermal decomposition can release toxic gases such as hydrogen cyanide, nitrogen oxides, and carbon oxides.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16][18]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[16][18]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[17]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[16][17]

    • In case of skin contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[17]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[16]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Handling and Storage:

    • Wash hands thoroughly after handling.[16]

    • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][5]

    • Keep the container tightly closed.[17]

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. It details a robust synthetic protocol, predicted analytical characterization data based on analogous compounds, and explores the potential applications of this molecule as a versatile chemical intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction

This compound is a nitrile derivative featuring a cyclopentane ring and a 4-chlorophenyl substituent attached to the same carbon atom.[1][2] Its molecular structure, possessing both a reactive nitrile group and a sterically significant aromatic moiety, makes it a valuable building block in organic synthesis. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, opening avenues for the synthesis of a diverse range of more complex molecules.[3] The presence of the chlorophenyl group can influence the molecule's electronic properties and biological activity, making its derivatives of interest in medicinal chemistry and materials science. This guide will provide a detailed exploration of its synthesis, structural elucidation, and key chemical characteristics.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.

Molecular Structure

The molecule consists of a central quaternary carbon atom bonded to a cyclopentane ring, a 4-chlorophenyl group, and a nitrile group.

G cluster_0 Step 1: Formation of 1-chlorocyclopentanecarbonitrile cluster_1 Step 2: Nucleophilic Substitution A 1-Hydroxycyclopentanecarbonitrile C Reaction at 60-65°C, then reflux A->C B Triphosgene in Xylene B->C D 1-Chlorocyclopentanecarbonitrile Solution C->D F Reaction with 1-chlorocyclopentanecarbonitrile D->F E 4-Chlorophenyl Grignard Reagent (or other nucleophile) E->F G This compound F->G

References

physical and chemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Introduction

This compound is a substituted nitrile compound featuring a chlorophenyl group attached to a cyclopentane ring at a quaternary carbon. As a chemical intermediate, its structural motifs—a halogenated aromatic ring and a nitrile group—make it a valuable building block in synthetic organic chemistry. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization. The chlorophenyl group is a common feature in many pharmaceutical agents, influencing properties such as metabolic stability and receptor binding affinity.

This guide provides a comprehensive overview of the core , designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, analytical methodologies, and essential safety protocols, offering field-proven insights into its practical application.

Compound Identification and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, dictating solubility, reactivity, and appropriate handling procedures. The key identifiers and physicochemical properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 64399-26-4[1][2][3][4]
Molecular Formula C₁₂H₁₂ClN[1][2][3][4]
Molecular Weight 205.69 g/mol [1]
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonitrile[2]
Synonyms This compound[1]
Appearance White to off-white solid[3][5]
Boiling Point 140.0-141.5 °C (at 5 Torr)[3][5]
Density 1.161 g/cm³[3][5]
LogP 3.48[1]
Storage Store at room temperature[3][5]
InChI Key TXVNBTOIDITCBF-UHFFFAOYSA-N[1][2]
Canonical SMILES N#CC1(C2=CC=C(Cl)C=C2)CCCC1[2]

Molecular Structure and Spectroscopic Characterization

Structural elucidation is the cornerstone of chemical analysis, confirming identity and purity. For this compound, a combination of spectroscopic techniques provides a complete picture of its molecular architecture.

Predicted Spectroscopic Profile
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A sharp, medium-intensity peak around 2230-2250 cm⁻¹ corresponds to the C≡N (nitrile) stretching vibration. The aromatic region will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching peaks around 1470-1600 cm⁻¹. The presence of the chlorine substituent on the phenyl ring can be inferred from C-Cl stretching vibrations in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aliphatic C-H stretching from the cyclopentane ring will appear just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide key information. The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the 7.0-7.5 ppm range, each integrating to 2H. The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region, approximately between 1.5 and 2.5 ppm.

    • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The nitrile carbon (C≡N) is expected in the 120-125 ppm range. The aromatic carbons will produce four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclopentane and one to the chlorine). The five carbons of the cyclopentane ring will appear in the aliphatic region (20-50 ppm), including one quaternary carbon signal.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 205, with a characteristic isotopic pattern [M+2]⁺ at m/z 207 (approximately one-third the intensity of [M]⁺) due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of the cyclopentyl group or the nitrile moiety.

Diagram: General Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Weigh high-purity sample dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl₃) prep->dissolve nmr ¹H & ¹³C NMR Spectroscopy dissolve->nmr ir FT-IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms proc_nmr Fourier Transform, Phase Correction, Peak Integration nmr->proc_nmr proc_ir Identify characteristic functional group frequencies ir->proc_ir proc_ms Analyze M+ peak, isotopic pattern, & fragmentation ms->proc_ms structure Combine Data for Structural Elucidation proc_nmr->structure proc_ir->structure proc_ms->structure r1 4-Chlorophenylacetonitrile reagent Strong Base (e.g., NaH) Solvent (e.g., THF) r1->reagent + r2 1,4-Dibromobutane r2->reagent + product This compound reagent->product Intramolecular Cyclization prep Prepare standard solution in mobile phase inject Inject sample into HPLC system prep->inject separate Separation on Reverse-Phase Column (e.g., Newcrom R1) inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram: Retention Time & Peak Area detect->analyze

References

Introduction: The Strategic Importance of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This compound (CAS No. 64399-26-4) is a substituted aryl-cycloalkanenitrile that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its structural motif, featuring a cyclopentane ring attached to a chlorophenyl group at a quaternary carbon bearing a nitrile, makes it a valuable precursor for the synthesis of a range of more complex molecules. The nitrile group is a versatile functional handle, readily convertible into amines, carboxylic acids, amides, and ketones, opening pathways to various molecular scaffolds.[3][4][5] Consequently, robust and efficient synthesis pathways for this compound are of significant interest to researchers in medicinal chemistry and drug development. This guide provides a detailed overview of the primary synthesis route, underpinned by mechanistic insights and a field-proven experimental protocol.

Core Synthesis Pathway: Phase-Transfer Catalyzed Cycloalkylation

The most direct and industrially scalable approach to synthesizing this compound is through the cycloalkylation of 4-Chlorophenylacetonitrile with 1,4-dibromobutane. This reaction is powerfully enabled by phase-transfer catalysis (PTC), a technique that overcomes the mutual insolubility of the reactants to achieve high yields and reaction rates.[6][7]

Reaction Principle and Mechanism

The fundamental transformation involves the formation of two new carbon-carbon bonds at the α-carbon of the nitrile. The process can be dissected into three key stages:

  • Deprotonation: The α-carbon of 4-Chlorophenylacetonitrile, positioned between the electron-withdrawing phenyl ring and nitrile group, is acidic. A strong aqueous base, typically 50% sodium hydroxide, is used to abstract this proton, generating a resonance-stabilized carbanion.

  • First Nucleophilic Substitution (SN2): The newly formed carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane and displacing a bromide ion.

  • Intramolecular Cyclization (SN2): The intermediate, now containing a bromoalkyl chain, undergoes a second, intramolecular SN2 reaction. The carbanion (which can be reformed by the base) attacks the terminal carbon of the butyl chain, displacing the second bromide ion and forming the stable five-membered cyclopentane ring.

The critical challenge is that the organic nitrile substrate and the inorganic aqueous base reside in separate, immiscible phases. Phase-transfer catalysis elegantly solves this by introducing a catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, that facilitates ion transport across the phase boundary.[6][8] The catalyst shuttles hydroxide ions into the organic phase for deprotonation or transports the organic carbanion to the aqueous-organic interface, dramatically accelerating the reaction.[6][9]

Reaction_Scheme cluster_product Reactant1 4-Chlorophenylacetonitrile plus1 + reaction_arrow NaOH (aq), Phase Transfer Catalyst Heat Reactant1->reaction_arrow Reactant2 1,4-Dibromobutane Reactant2->reaction_arrow Product This compound plus1->reaction_arrow

Caption: Overall reaction scheme for the synthesis.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_CN 4-Chlorophenylacetonitrile (Ar-CH2-CN) R_C_minus Carbanion (Ar-CH(-)-CN) R_CN->R_C_minus Deprotonation PTC_R_C Catalyst-Anion Complex Q+[Ar-CH(-)-CN] R_C_minus->PTC_R_C Forms Complex Alkylation Alkylation with 1,4-dibromobutane PTC_R_C->Alkylation Reacts Product Product This compound Alkylation->Product NaOH Sodium Hydroxide Na+ OH- PTC_OH Catalyst-Hydroxide Complex Q+OH- NaOH->PTC_OH Q+X- PTC_OH->R_CN Transfers OH-

Caption: The role of the Phase Transfer Catalyst (PTC).

Quantitative Data and Physical Properties

For successful synthesis, precise control over stoichiometry and reaction conditions is paramount.

Table 1: Reagent and Reaction Parameter Summary

Component Molecular Formula Role Typical Molar Ratio Key Considerations
4-ChlorophenylacetonitrileC₈H₆ClN[10]Substrate1.0 equivStarting material. Purity is critical.
1,4-DibromobutaneC₄H₈Br₂Alkylating Agent1.1 - 1.2 equivSlight excess ensures complete reaction of the nitrile.
Sodium HydroxideNaOHBaseLarge excess (50% aq. sol.)Provides the basic environment for deprotonation.
Benzyltriethylammonium ChlorideC₁₃H₂₂ClNPhase Transfer Catalyst0.02 - 0.05 equivCatalytic amount is sufficient. Other quats can be used.
Water & Organic SolventH₂O / (None)Solvent SystemBiphasicReaction is often run neat or with a minimal organic solvent.
Parameter Value
Temperature65-75 °CTo ensure an adequate reaction rate without side reactions.
Reaction Time12-24 hoursMonitored by TLC or GC for completion.

Table 2: Physicochemical Properties of this compound

Property Value Reference
CAS Number64399-26-4[1][11]
Molecular FormulaC₁₂H₁₂ClN[1][2]
Molecular Weight205.68 g/mol [1]
AppearanceWhite to off-white solid[12]
Boiling Point140.0-141.5 °C @ 5 Torr[12][13]
Density1.1611 g/cm³ (predicted)[12]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. Safety Precaution: This procedure involves corrosive bases, toxic nitriles, and potentially hazardous reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

1. Reaction Setup:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel.

2. Charging of Reagents:

  • To the flask, add 50 mL of a 50% (w/w) aqueous sodium hydroxide solution.

  • Add 1.15 g (5.0 mmol, 0.05 equiv) of benzyltriethylammonium chloride.

  • Begin vigorous stirring to create a vortex between the phases.

  • Add 15.16 g (100 mmol, 1.0 equiv) of 4-Chlorophenylacetonitrile to the flask.

3. Addition of Alkylating Agent:

  • Add 23.75 g (110 mmol, 1.1 equiv) of 1,4-dibromobutane to the dropping funnel.

  • Add the 1,4-dibromobutane dropwise to the reaction mixture over 30-45 minutes. An initial exotherm may be observed; maintain the internal temperature below 75 °C using a water bath if necessary.

4. Reaction Execution:

  • After the addition is complete, heat the biphasic mixture to an internal temperature of 70 °C.

  • Maintain vigorous stirring at this temperature for 18-24 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of water and 100 mL of diethyl ether (or another suitable organic solvent like dichloromethane) to the flask.

  • Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash sequentially with 100 mL of water and 100 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

6. Purification:

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product as an oil or semi-solid.

  • Purify the crude product by vacuum distillation (boiling point ~140-142 °C at 5 Torr) to obtain this compound as a pure solid upon cooling.[12][13]

Workflow start Start: Assemble Reaction Apparatus charge Charge Flask: 1. 50% NaOH (aq) 2. PTC Catalyst 3. 4-Chlorophenylacetonitrile start->charge add Dropwise Addition of 1,4-Dibromobutane (Control Temperature) charge->add react Heat to 70°C Stir for 18-24h (Monitor Progress) add->react workup Cool & Quench (Add Water & Ether) react->workup extract Separatory Funnel: 1. Isolate Organic Layer 2. Extract Aqueous Layer (2x) 3. Combine Organics workup->extract wash Wash Combined Organics (Water, then Brine) extract->wash dry Dry with Na₂SO₄ Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

Alternative Synthesis Strategies

While cycloalkylation is the most prominent method, other synthetic routes have been conceptualized or patented for analogous structures. One such alternative involves a coupling reaction. A patented method for a similar compound, 1-(4-aminophenyl)cyclopentanecarbonitrile, starts with the preparation of a 1-chlorocyclopentanecarbonitrile solution. This intermediate is then reacted with a nitrochlorobenzene-zinc reagent in the presence of a copper catalyst, followed by reduction of the nitro group. This highlights a different bond-forming strategy (C-C coupling) compared to the alkylation approach, though it is a more complex, multi-step process.

Conclusion

The synthesis of this compound is most effectively achieved through the phase-transfer catalyzed cycloalkylation of 4-Chlorophenylacetonitrile with 1,4-dibromobutane. This method is robust, high-yielding, and scalable. A thorough understanding of the underlying reaction mechanism, the critical role of the phase-transfer catalyst, and meticulous control over experimental parameters are essential for obtaining the target molecule in high purity. The versatility of the resulting nitrile makes this synthesis a cornerstone for further molecular exploration in pharmaceutical and chemical research.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile, a valuable building block in medicinal chemistry. We will delve into the core of its synthesis by examining the preparation of its key intermediates and the final cyclization step, with a focus on field-proven insights and the causality behind experimental choices.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a quaternary carbon center with a cyano group and a substituted aromatic ring on a cyclopentyl core, makes it a versatile precursor for the development of novel therapeutics. The synthesis of this molecule hinges on the efficient preparation of two key intermediates: 4-Chlorophenylacetonitrile and 1,4-Dibromobutane . This guide will elucidate the synthesis of these precursors and their subsequent reaction to form the target molecule, with an emphasis on robust and scalable methodologies.

Key Intermediate 1: 4-Chlorophenylacetonitrile

4-Chlorophenylacetonitrile, also known as p-chlorobenzyl cyanide, serves as the foundational aromatic component of the target molecule.[1] Its synthesis is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt.

Synthesis of 4-Chlorophenylacetonitrile

A robust and high-yielding method for the synthesis of 4-chlorophenylacetonitrile involves a phase-transfer catalyzed reaction.[2] This approach is favored in industrial settings due to its efficiency, use of water as a solvent, and milder reaction conditions compared to traditional methods that may require anhydrous organic solvents.[3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a multi-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium cyanide (NaCN) and water. Heat the mixture to approximately 40°C to dissolve the sodium cyanide.[3]

  • Catalyst Addition: Introduce a phase-transfer catalyst, such as tributylbenzylammonium chloride, to the aqueous solution.[2]

  • Addition of Starting Material: Slowly add molten 4-chlorobenzyl chloride dropwise to the reaction mixture while maintaining the temperature between 40-60°C.[3]

  • Reaction: After the addition is complete, increase the temperature to around 85-90°C and stir vigorously for 2-4 hours to ensure the completion of the reaction.[2][3]

  • Work-up and Purification: Cool the reaction mixture to room temperature. The organic phase, containing the product, is then separated from the aqueous phase. The organic layer is washed with water to remove any remaining inorganic salts and then purified by vacuum distillation to yield pure 4-chlorophenylacetonitrile.[2]

Causality Behind Experimental Choices:

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst is crucial for this reaction. 4-chlorobenzyl chloride is soluble in the organic phase, while sodium cyanide is soluble in the aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 4-chlorobenzyl chloride. This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.

  • Temperature Control: The initial dropwise addition is performed at a moderate temperature to control the exothermic nature of the reaction. The subsequent heating to 85-90°C ensures a reasonable reaction rate to drive the reaction to completion in a practical timeframe.

Data Summary:

ParameterValueReference
Reactants4-Chlorobenzyl Chloride, Sodium Cyanide[2][3]
CatalystTributylbenzylammonium Chloride[2]
SolventWater[2]
Temperature40-90°C[2][3]
Reaction Time2-4 hours[3]
Yield~91%[2]

Key Intermediate 2: 1,4-Dibromobutane

1,4-Dibromobutane serves as the four-carbon electrophile required for the formation of the cyclopentane ring. A common and reliable method for its preparation is the ring-opening of tetrahydrofuran (THF) with hydrobromic acid (HBr) and a strong acid catalyst, such as sulfuric acid.

Synthesis of 1,4-Dibromobutane

This synthesis involves the acid-catalyzed cleavage of the ether linkage in THF, followed by the nucleophilic attack of bromide ions.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 48% hydrobromic acid while cooling in an ice bath.

  • Addition of THF: To the cooled acid mixture, slowly add freshly distilled tetrahydrofuran dropwise.

  • Reaction: Gently heat the mixture to reflux for approximately 3 hours. During this time, the reaction mixture will separate into two layers.

  • Work-up and Purification: After cooling, separate the lower organic layer, which contains the 1,4-dibromobutane. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water. Dry the product over anhydrous magnesium sulfate. The pure 1,4-dibromobutane is then obtained by vacuum distillation.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the oxygen atom of THF, making it a better leaving group and facilitating the nucleophilic attack by the bromide ion.

  • Excess Hydrobromic Acid: A stoichiometric excess of HBr is used to ensure the complete conversion of THF to 1,4-dibromobutane and to shift the equilibrium towards the product side.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the ring-opening reaction and ensures a sufficient reaction rate.

Data Summary:

ParameterValue
ReactantsTetrahydrofuran, Hydrobromic Acid, Sulfuric Acid
Reaction TypeAcid-catalyzed ring-opening
Reaction Time~3 hours
Work-upLiquid-liquid extraction and washing
PurificationVacuum distillation

Synthesis of this compound

The final step in the synthesis is the cycloalkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane. This reaction is also efficiently carried out using phase-transfer catalysis, which allows for the use of a strong base like sodium hydroxide in a biphasic system.

Phase-Transfer Catalyzed Cycloalkylation

This reaction proceeds via the deprotonation of the acidic α-hydrogen of 4-chlorophenylacetonitrile to form a carbanion, which then undergoes a double nucleophilic substitution with 1,4-dibromobutane.

Reaction Scheme:

Experimental Protocol (Adapted from a similar synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-chlorophenylacetonitrile, 1,4-dibromobutane, and an organic solvent such as toluene.

  • Addition of Base and Catalyst: Add a 50% aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride).

  • Reaction: Heat the biphasic mixture to around 70-80°C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Strong Base and Phase-Transfer Catalysis: The use of a concentrated aqueous solution of sodium hydroxide is a cost-effective and strong base. The phase-transfer catalyst is essential to transport the hydroxide ions into the organic phase to deprotonate the 4-chlorophenylacetonitrile, and subsequently, to bring the resulting carbanion in contact with the 1,4-dibromobutane. This methodology avoids the need for expensive and hazardous bases like sodium hydride or sodium amide in anhydrous solvents.

  • Vigorous Stirring: In a biphasic system, a high stirring rate is crucial to maximize the interfacial surface area between the aqueous and organic phases, which enhances the efficiency of the phase-transfer catalyst and accelerates the reaction.

  • Temperature: The reaction is heated to a moderate temperature to ensure a sufficient reaction rate for the double alkylation to occur in a reasonable time frame without promoting significant side reactions.

Visualization of the Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process starting from commercially available materials.

Synthesis_Pathway cluster_precursors Key Intermediate Synthesis cluster_final_product Final Product Synthesis 4-Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile 4-Chlorobenzyl_Chloride->4-Chlorophenylacetonitrile NaCN, PTC Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->4-Chlorophenylacetonitrile Final_Product This compound 4-Chlorophenylacetonitrile->Final_Product NaOH, PTC Tetrahydrofuran Tetrahydrofuran 1,4-Dibromobutane 1,4-Dibromobutane Tetrahydrofuran->1,4-Dibromobutane HBr, H2SO4 Hydrobromic_Acid Hydrobromic Acid Hydrobromic_Acid->1,4-Dibromobutane 1,4-Dibromobutane->Final_Product

Caption: Overall synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of its key intermediates, 4-chlorophenylacetonitrile and 1,4-dibromobutane. The application of phase-transfer catalysis is a recurring theme in this synthesis, offering significant advantages in terms of reaction efficiency, safety, and scalability. By understanding the underlying principles and the rationale behind the chosen experimental conditions, researchers can confidently and effectively produce this valuable intermediate for applications in drug discovery and development. This guide provides a solid foundation for the practical implementation of this synthesis in a laboratory setting.

References

spectroscopic data for 1-(4-Chlorophenyl)cyclopentanecarbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the structural elucidation of this compound through modern spectroscopic techniques. As a compound of interest in synthetic chemistry, understanding its structural features is paramount for quality control, reaction monitoring, and further derivatization. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The molecule in focus, this compound, has a molecular formula of C₁₂H₁₂ClN and a molecular weight of approximately 205.68 g/mol .[1][2] Spectroscopic analysis provides an unambiguous fingerprint of its molecular architecture, confirming the presence of the chlorophenyl group, the cyclopentane ring, and the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the distinct signals in ¹³C NMR, we can deduce the precise connectivity of atoms.

Causality in Experimental Choices

The selection of a deuterated solvent, typically Chloroform-d (CDCl₃), is critical to avoid strong solvent signals that would otherwise obscure the analyte's peaks.[3] For ¹³C NMR, spectra are generally acquired with proton decoupling. This collapses the carbon signals into singlets, simplifying the spectrum by removing C-H coupling and enhancing the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope (1.1%).[4]

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of high-purity this compound. The sample must be free of particulate matter and paramagnetic impurities to prevent signal broadening.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a standard 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Place the NMR tube into the spectrometer's probe. A high-field instrument (e.g., 400 MHz or higher) is recommended for superior signal dispersion.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard single-pulse programs.[3]

    • ¹H NMR: Utilize a sufficient relaxation delay (e.g., 1-5 seconds) and an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the lower sensitivity of the ¹³C nucleus.[3]

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final frequency-domain spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Analysis Analysis Integrate->Analysis

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.45Doublet2HAromatic Protons (ortho to Cl)
~ 7.35Doublet2HAromatic Protons (meta to Cl)
~ 2.4 - 2.6Multiplet4HCyclopentane Protons (α to quaternary C)
~ 1.9 - 2.1Multiplet4HCyclopentane Protons (β to quaternary C)
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 138Quaternary Aromatic C (C-C(CN))
~ 135Quaternary Aromatic C (C-Cl)
~ 129Aromatic CH (meta to Cl)
~ 127Aromatic CH (ortho to Cl)
~ 122Nitrile Carbon (C≡N)
~ 45Quaternary Cyclopentane C (C-Ar)
~ 38Cyclopentane CH₂ (α to quaternary C)
~ 24Cyclopentane CH₂ (β to quaternary C)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[5]

Experimental Protocol: IR Spectrum Acquisition

A common and straightforward method is the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Process Data (Baseline Correction) Acquire_Sample->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for IR spectroscopic analysis via ATR.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 2245C≡N StretchNitrile
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (Cyclopentane)
1600, 1490C=C StretchAromatic Ring
~ 1090C-Cl StretchAryl Halide

The most diagnostic peak in the IR spectrum is the sharp absorption around 2245 cm⁻¹, which is a clear indicator of the nitrile (C≡N) functional group. The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the key structural components.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insight into the molecule's structure and stability.

Causality in Experimental Choices

Electron Ionization (EI) is a common technique used for volatile, thermally stable small molecules. The high energy (typically 70 eV) used in EI ensures fragmentation, creating a unique fingerprint that aids in structural elucidation. The resulting positive ions are then separated by their mass-to-charge ratio (m/z).[6]

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (EI). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.[6]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

MS_Workflow cluster_input Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection Sample Sample Injection Ionize Electron Ionization (EI) Sample->Ionize Fragment Fragmentation Ionize->Fragment Mass_Analyzer Mass Analyzer (Quadrupole) Fragment->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Final_Analysis Final_Analysis Spectrum->Final_Analysis Data Analysis

Caption: Workflow for Mass Spectrometry analysis.

Mass Spectrometry Data Analysis
  • Molecular Ion (M⁺•): The molecular formula C₁₂H₁₂ClN contains one chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak (M⁺•) will appear at m/z 205 (corresponding to the ³⁵Cl isotope), and an M+2 peak will be present at m/z 207 with an intensity of approximately one-third of the M⁺• peak. This pattern is a definitive indicator of the presence of a single chlorine atom.[7]

  • Key Fragmentation Patterns: The fragmentation pattern provides a roadmap of the molecule's weakest bonds.

m/z ValueProposed FragmentLoss from Molecular Ion
205/207[C₁₂H₁₂ClN]⁺•Molecular Ion (M⁺•)
178/180[C₁₀H₉ClN]⁺•Loss of C₂H₃
164/166[C₉H₇ClN]⁺•Loss of C₃H₅
138[C₈H₄Cl]⁺Loss of C₄H₈CN
111/113[C₆H₄Cl]⁺Chlorophenyl cation

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the specific carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the nitrile. Finally, Mass Spectrometry verifies the molecular weight and formula through the distinct M⁺• and M+2 isotopic pattern, while its fragmentation pattern supports the proposed connectivity. This multi-faceted spectroscopic approach represents a robust and self-validating system for the characterization of synthetic compounds, ensuring scientific integrity and trustworthiness in research and development.

References

solubility of 1-(4-Chlorophenyl)cyclopentanecarbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclopentanecarbonitrile in Common Laboratory Solvents

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, this compound emerges as a molecule of significant interest, often serving as a key intermediate in the synthesis of complex chemical entities. Its structural amalgam of a halogenated aromatic ring, a cycloalkane, and a nitrile functional group presents a unique physicochemical profile. A thorough understanding of its solubility in various laboratory solvents is not merely an academic exercise; it is a cornerstone for the rational design of synthetic routes, the development of robust purification protocols, and the formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Chemical Name 1-(4-chlorophenyl)cyclopentane-1-carbonitrile[1][2]
CAS Number 64399-26-4[2][3]
Molecular Formula C₁₂H₁₂ClN[4]
Molecular Weight 205.68 g/mol [4]
Appearance White to off-white solid[5]
Boiling Point 140.0-141.5 °C (at 5 Torr)[5]
Density ~1.161 g/cm³[5]
Predicted XlogP 3.6[1]

Chemical Structure:

Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a powerful heuristic in predicting solubility.[6] This axiom posits that substances with similar polarities are more likely to be soluble in one another. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the free energy change of mixing, which is influenced by enthalpy (intermolecular forces) and entropy.[7]

An analysis of the molecular structure of this compound reveals distinct regions of varying polarity:

  • Nonpolar Moieties: The cyclopentane ring and the chlorophenyl group are both predominantly nonpolar and hydrophobic. These substantial portions of the molecule favor interactions with nonpolar solvents through van der Waals forces.

  • Polar Moiety: The nitrile group (-C≡N) possesses a significant dipole moment due to the electronegativity difference between carbon and nitrogen. This localized polar region can engage in dipole-dipole interactions with polar solvents.

Based on this structural analysis, a qualitative prediction of its solubility can be made:

  • Water (Polar Protic): The large, nonpolar surface area of the molecule is expected to dominate, leading to very low aqueous solubility. The energy required to break the strong hydrogen bonds between water molecules to accommodate the nonpolar solute is not sufficiently compensated by interactions between the nitrile group and water.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Good solubility is anticipated, as the nonpolar solvent molecules can effectively solvate the chlorophenyl and cyclopentyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Moderate to good solubility is expected. These solvents can interact favorably with the polar nitrile group without the high energetic penalty of disrupting a hydrogen-bonding network.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents will be a balance between the favorable interactions of the solvent's hydroxyl group with the nitrile moiety and the less favorable solvation of the large nonpolar regions.

Qualitative Solubility Profile

Publicly available data and chemical supplier information provide a general, non-quantitative assessment of the compound's solubility. This information aligns with the theoretical predictions.

Solvent ClassExample SolventsPredicted/Reported SolubilityRationale
Aqueous WaterLow / InsolublePredominantly hydrophobic structure.[8]
Nonpolar Aromatic Toluene, BenzeneGoodFavorable van der Waals interactions.
Aliphatic Hexane, HeptaneGoodFavorable van der Waals interactions.
Chlorinated Dichloromethane, ChloroformGoodSimilar polarity and ability to form dipole-dipole interactions.
Polar Aprotic Acetone, AcetonitrileGoodInteraction of solvent dipole with the nitrile group.[9]
Polar Protic Ethanol, MethanolModerate to GoodBalance of polar and nonpolar interactions.

While these qualitative descriptors are useful for initial solvent screening, they lack the precision required for many applications in process chemistry and formulation. Therefore, a rigorous experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the saturation shake-flask method .[7] This method ensures that the solution has reached equilibrium with the solid phase, providing a thermodynamically valid solubility value.

Objective

To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials
  • Solute: this compound (purity >98%)

  • Solvents:

    • Deionized Water

    • Ethanol (anhydrous)

    • Methanol (anhydrous)

    • Acetone (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Hexane (HPLC grade)

    • Toluene (HPLC grade)

    • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Orbital shaker or rotator in a temperature-controlled incubator

    • Centrifuge

    • Syringes (glass, gas-tight)

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, as appropriate for the chosen solvents.

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Consult the Safety Data Sheet (SDS) for the solute and all solvents prior to commencing work.[10][11][12][13]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A 1. Add excess solid to vials B 2. Add known volume of solvent A->B C 3. Seal vials and place in shaker @ constant T B->C D 4. Agitate for 24-48h (or until equilibrium) C->D E 5. Allow solids to settle D->E F 6. Centrifuge to pellet remaining solids E->F G 7. Withdraw supernatant F->G H 8. Filter through 0.22 µm syringe filter G->H I 9. Prepare serial dilutions of filtered sample H->I J 10. Analyze by HPLC/GC against a calibration curve I->J K 11. Calculate concentration (e.g., mg/mL) J->K

Diagram 1. Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol
  • Preparation of Slurries:

    • To a series of glass vials, add an excess amount of solid this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 48 hours). It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing them until the concentration plateaus.[14]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the bulk of the solid settle.

    • To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a glass syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulate matter that could otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter membrane.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve (peak area vs. concentration). An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water is a suitable starting point.[9]

    • Accurately dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the mean and standard deviation.[14]

Data Interpretation and Application

The quantitative solubility data generated through this protocol are invaluable for various aspects of research and development:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is crucial for achieving optimal reaction kinetics and yield.

  • Purification: Solubility data is fundamental to developing crystallization protocols. A good crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

  • Drug Development: For APIs, solubility in aqueous and biorelevant media is a critical parameter that influences bioavailability. Poor aqueous solubility is a major hurdle in drug formulation.

  • Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques.

Conclusion

While theoretical predictions offer a valuable starting point, a rigorous experimental determination of the solubility of this compound is indispensable for its practical application in scientific research. The shake-flask method, as detailed in this guide, provides a robust and reliable means of generating the high-quality quantitative data required by researchers and drug development professionals. This foundational knowledge of solubility enables more efficient process development, from laboratory-scale synthesis to the formulation of final products, ultimately accelerating the pace of innovation.

References

hazards and safety precautions for 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safe Handling of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Section 1: Introduction & Compound Profile

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for this compound, a compound utilized in research and development settings. As a substituted aromatic nitrile, its handling necessitates a thorough understanding of its chemical properties and a conservative approach to safety, drawing upon data from structurally similar molecules.

This document is intended for researchers, chemists, and laboratory professionals. The protocols and information herein are designed to establish a foundation for safe laboratory practices, mitigate risks, and ensure a secure research environment. It is imperative to supplement this guide with site-specific standard operating procedures (SOPs) and a comprehensive review of the most current Safety Data Sheet (SDS) before commencing any work.

Compound Identification and Properties

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 64399-26-4[1][2]
Molecular Formula C12H12ClN[1][3]
Molecular Weight 205.68 g/mol [1][3]
Appearance White to off-white solid[3]
Boiling Point 140.0-141.5 °C (at 5 Torr)[3]
Storage Store at room temperature in a cool, dry place[3]

Section 2: Hazard Identification & Toxicological Profile

Specific toxicological data for this compound is not extensively published. Therefore, a risk assessment must be performed by extrapolating data from structurally analogous compounds, such as other chlorinated aromatic nitriles. This approach dictates that the compound should be treated as hazardous until proven otherwise.

Inferred GHS Hazard Classification

Hazard ClassCategoryRationale / Evidence from Analogs
Acute Toxicity, Oral Category 4Harmful if swallowed.[4][5] Analogs like 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile are classified as harmful if swallowed.
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[4][5] This is a common classification for similar functionalized nitriles.
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[4][5] The solid can form dust, which poses an inhalation risk.
Skin Corrosion/Irritation Category 2Causes skin irritation.[6] Skin contact with related compounds may lead to inflammation, itching, and redness.[7]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[6][7] Direct contact can cause redness, pain, and potential eye damage.[7]
Aquatic Hazard (Chronic) Category 3Harmful to aquatic life with long lasting effects.[7] This is based on data for a closely related cyclopropane analog.

Core Toxicological Concerns

  • Irritation: The primary and most immediate hazard is irritation upon contact. The compound is expected to be irritating to the skin, eyes, and respiratory system.[6][7] Symptoms of skin contact may include itching, scaling, and redness, while eye contact can result in watering and pain.[7] Inhalation of dust may cause irritation of the lungs and respiratory tract.[7]

  • The Nitrile Hazard - Potential for Cyanide Release: This is the most critical systemic risk associated with this class of compounds. Organic nitriles can be metabolized in the body or decompose under high heat (e.g., fire) to release hydrogen cyanide (HCN).[8] Cyanide is a potent and rapidly acting poison that disrupts cellular respiration. This potential necessitates stringent controls to prevent any route of exposure and specialized considerations for fire-fighting.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential for mitigating the risks associated with this compound.

Hierarchy of Controls

cluster_0 Hierarchy of Controls for Handling this compound elimination Elimination (Not Feasible in R&D) substitution Substitution (Use a less hazardous alternative) engineering Engineering Controls (e.g., Fume Hood) substitution->engineering Most Effective administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) administrative->ppe Least Effective

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls

The primary objective of engineering controls is to isolate the researcher from the hazardous substance.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne dust or vapors.[7]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8] Their immediate availability is crucial for decontaminating accidental skin or eye contact.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory.[7] For procedures with a higher risk of splashing, a face shield should be worn over the goggles.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[7][10] It is critical to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid skin contamination. Never wear leather or cotton gloves, as they are absorbent and can hold the chemical against the skin.[9]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[7] Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[7]

  • Respiratory Protection: Respiratory protection is generally not required when all work is conducted within a functioning fume hood.[9] However, if engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a formal respiratory protection program.[8]

Section 4: Protocols for Safe Handling & Storage

Adherence to strict protocols is non-negotiable for ensuring safety.

Step-by-Step Handling Protocol

  • Preparation: Before handling, review the SDS and relevant SOPs. Ensure the fume hood is operational and the work area is clear of clutter.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the designated work area.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh paper or in a tared container within the fume hood to minimize dust generation.[7]

  • Manipulation: Keep the container tightly closed when not in use.[7] Use spatulas and other equipment dedicated to this chemical or thoroughly decontaminated after use.

  • Post-Handling: After completing the work, carefully remove gloves and wash hands thoroughly with soap and water.[7]

  • Decontamination: Clean the work surface in the fume hood. Decontaminate any non-disposable equipment used during the procedure.

Storage Requirements

  • Container: Store in a tightly closed, properly labeled container to prevent contamination and accidental release.[7]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7]

  • Incompatibilities: Store away from incompatible substances such as strong oxidizing agents.[11]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7]

Waste Disposal

Dispose of this compound and any contaminated materials (e.g., gloves, weigh papers, empty containers) as hazardous chemical waste.[7] All waste must be collected in sealed, properly labeled containers and disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or the environment.[7]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Emergency Response Workflow: Chemical Spill

cluster_spill Spill Response Protocol spill Spill Occurs alert Alert personnel Evacuate immediate area spill->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain spill with inert absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully sweep/collect material into a sealed waste container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Step-by-step workflow for responding to a laboratory spill.

First Aid Measures

  • General Advice: In all cases of exposure, move out of the dangerous area, remove contaminated clothing, and seek immediate medical attention.[7] Provide the attending physician with the Safety Data Sheet.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Obtain immediate medical aid.[7]

  • Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the open eyes with plenty of running water for at least 15 minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and obtain immediate medical aid.[7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition can generate highly toxic and irritating gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and critically, hydrogen cyanide.[7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7]

Section 6: Conclusion

This compound is a chemical that demands respect and careful handling. While specific toxicological data is limited, the known hazards of its structural analogs—particularly its potential as an irritant and the severe systemic risk of cyanide release—mandate the use of stringent safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established procedures for handling, storage, and emergencies, researchers can effectively mitigate these risks and maintain a safe laboratory environment.

Section 7: References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Chlorophenyl)cyclopropanecarbonitrile. Retrieved from AK Scientific, Inc. Website.

  • ChemicalBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2020). Safety Data Sheet: p-Chloro-N-(2-morpholinoethyl)benzamide. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (2024). Safety Data Sheet: Moclobemide. Retrieved from --INVALID-LINK--

  • Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Moclobemide. Retrieved from --INVALID-LINK--

  • iChemical. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile. Retrieved from --INVALID-LINK--

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)-. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Chlorophenyl)cyclohexanecarbonitrile. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Moclobemide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile, 99%, Thermo Scientific. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Moclobemide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-1-cyclopentene-1-carbonitrile. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet: 1-(4-Aminophenyl)cyclopentanecarbonitrile. Retrieved from --INVALID-LINK--

  • Princeton University. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health and Safety. Retrieved from --INVALID-LINK--

  • CymitQuimica. (2024). Safety Data Sheet: 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90%. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 1-(4-Chlorophenyl)cyclopentanecarbonitrile. It delves into its chemical identity, synthesis, and physicochemical properties, providing a foundation for its application in synthetic chemistry.

Part 1: Chemical Identity and Nomenclature

The compound in focus is systematically named 1-(4-chlorophenyl)cyclopentane-1-carbonitrile .[1] This nomenclature is dictated by the International Union of Pure and Applied Chemistry (IUPAC) rules, which provide a standardized and unambiguous way to name chemical compounds.

Deconstruction of the IUPAC Name:

  • Cyclopentane : This is the parent or principal cyclic structure, indicating a five-membered ring of carbon atoms.

  • carbonitrile : This suffix denotes the presence of a nitrile functional group (-C≡N) attached to the parent structure. As it is the principal functional group, it is cited at the end. The "e" from cyclopentane is dropped for phonetic reasons.

  • 1-(4-chlorophenyl) : This describes a substituent attached to the first carbon of the cyclopentane ring.

    • phenyl : A benzene ring attached as a substituent.

    • 4-chloro : A chlorine atom is attached to the fourth carbon of the phenyl ring.

    • 1- : This locant indicates that the entire (4-chlorophenyl) group is attached to the same carbon of the cyclopentane ring as the carbonitrile group.

The structure is achiral as there are no stereocenters in the molecule.[2]

Chemical Structure and Identifiers:

IdentifierValue
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carbonitrile[1]
Synonyms This compound, Cyclopentanecarbonitrile, 1-(4-chlorophenyl)-[3][4]
CAS Number 64399-26-4[1][5]
Molecular Formula C12H12ClN[4][5]
Molecular Weight 205.68 g/mol [4][5]
InChI Key TXVNBTOIDITCBF-UHFFFAOYSA-N[1][6]

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

Physical Properties:

PropertyValueSource
Appearance White to off-white solid[3]
Boiling Point 140.0-141.5 °C at 5 Torr[3][4]
Density 1.1611 g/cm³ (predicted)[3][4]
Storage Store at room temperature[3]

Spectroscopic Data:

While specific spectra are not provided in the initial search, typical expected spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclopentyl ring. The aromatic protons would likely appear as two doublets in the aromatic region (around 7.0-7.5 ppm). The cyclopentyl protons would appear as multiplets in the aliphatic region (around 1.5-2.5 ppm).

  • ¹³C NMR: Signals for the carbon atoms in the chlorophenyl ring, the cyclopentyl ring, the quaternary carbon attached to the nitrile and phenyl groups, and the nitrile carbon itself (typically around 120 ppm).

  • IR Spectroscopy: A characteristic sharp peak for the nitrile group (C≡N) stretch around 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 205 and 207 in a roughly 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

Part 3: Synthesis and Purification

The synthesis of this compound can be achieved through nucleophilic substitution. A plausible and efficient method involves the reaction of 4-chlorobenzyl cyanide with 1,4-dibromobutane in the presence of a strong base. This approach is analogous to the synthesis of the corresponding cyclobutane derivative.[7]

Proposed Synthetic Workflow:

Synthesis_Workflow Reactants 4-Chlorobenzyl Cyanide + 1,4-Dibromobutane Reaction Reaction Mixture (25-30 °C) Reactants->Reaction Add to NaH suspension Base_Solvent Sodium Hydride (NaH) in DMSO Base_Solvent->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing_Drying Washing & Drying (Water, Na2SO4) Extraction->Washing_Drying Evaporation Evaporation Washing_Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Preparation: To a stirred suspension of sodium hydride (a slight molar excess) in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), add a solution of 4-chlorobenzyl cyanide in dry DMSO dropwise over 5 minutes at 25 °C.

  • Anion Formation: Stir the mixture for 30 minutes to allow for the formation of the carbanion.

  • Cyclization: Add a solution of 1,4-dibromobutane in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30 °C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

  • Work-up: Pour the reaction mixture into ice water and extract the product with dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can then be purified by vacuum distillation.[7]

Trustworthiness of the Protocol: This protocol is based on established methods for the alkylation of active methylene compounds. The use of a strong base like sodium hydride ensures the deprotonation of the benzylic carbon, and the subsequent intramolecular cyclization with a dihaloalkane is a standard method for forming cyclic structures.

Purification and Characterization Workflow:

Purification_Characterization Crude_Product Crude Product (from synthesis) Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure Product Distillation->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structure Verification IR IR Spectroscopy Characterization->IR Functional Group Identification MS Mass Spectrometry Characterization->MS Molecular Weight Confirmation HPLC HPLC Analysis Characterization->HPLC Purity Assessment

Caption: Workflow for the purification and characterization of the final product.

The purity of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[8] A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier would be suitable for analysis.[8]

Part 4: Applications in Drug Development and Chemical Synthesis

This compound is a valuable intermediate in organic synthesis, primarily used as a building block for more complex molecules. Its chemical structure, featuring a reactive nitrile group and a functionalized aromatic ring, allows for a variety of chemical transformations.

Key Chemical Transformations and Potential Applications:

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This carboxylic acid derivative could be a precursor for the synthesis of amides, esters, or other acid derivatives with potential biological activity.

  • Reduction: The nitrile group can be reduced to a primary amine, 1-(4-chlorophenyl)cyclopentylmethanamine. This amine could then be used in the synthesis of various pharmaceutical compounds.

  • Precursor for other intermediates: It can be converted to 1-(4-chlorophenyl)-1-cyclopentanecarbonylchloride, a reactive acyl chloride that can be used in acylation reactions.[9]

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active compounds. The related compound, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile, is a known intermediate in the synthesis of Sibutramine, an appetite suppressant.[10] This suggests that this compound could be explored as an intermediate for the synthesis of novel therapeutic agents with similar or different pharmacological profiles.

Logical Relationship of Applications:

Applications Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Acyl_Chloride_Formation Acyl Chloride Formation Start->Acyl_Chloride_Formation Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amine Primary Amine Derivative Reduction->Amine Acyl_Chloride Acyl Chloride Derivative Acyl_Chloride_Formation->Acyl_Chloride [1] Pharmaceuticals Potential Pharmaceutical Compounds Carboxylic_Acid->Pharmaceuticals Amine->Pharmaceuticals Acyl_Chloride->Pharmaceuticals

Caption: Potential synthetic pathways from this compound.

Part 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the search results, general guidelines for handling nitriles and chlorinated aromatic compounds should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11] Avoid formation of dust.[11]

  • Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

References

Methodological & Application

Application Note: High-Purity Isolation of 1-(4-Chlorophenyl)cyclopentanecarbonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Chlorophenyl)cyclopentanecarbonitrile from a crude synthetic mixture. The successful isolation of this intermediate is critical for its use in pharmaceutical research and drug development. We detail a robust methodology employing normal-phase flash column chromatography, beginning with systematic solvent system development using Thin-Layer Chromatography (TLC) and culminating in an optimized, scalable column purification protocol. This guide is designed for researchers, scientists, and process chemists seeking to achieve high purity (>98%) and yield for this compound.

Introduction and Scientific Context

This compound (CAS No. 64399-26-4) is a halogenated heterocyclic compound of significant interest as a building block in medicinal chemistry.[1] The presence of impurities, such as unreacted starting materials or reaction byproducts, can significantly hinder subsequent synthetic steps and compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).[2]

Column chromatography is a fundamental liquid chromatography technique for the separation and purification of individual compounds from a mixture.[3] The principle of separation relies on the differential partitioning of the mixture's components between a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid solvent or eluent) that flows through it.[4] Compounds with stronger interactions with the polar stationary phase move more slowly, while less polar compounds, which have a higher affinity for the mobile phase, are eluted more quickly. This differential migration allows for the effective isolation of the target compound.

This document establishes a validated workflow for purifying this compound, ensuring a final product of high purity suitable for demanding research and development applications.

Compound Properties and Safety Mandates

A thorough understanding of the physicochemical properties and hazards of the target compound is a prerequisite for safe and effective purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64399-26-4[5][6]
Molecular Formula C₁₂H₁₂ClN[7][8]
Molecular Weight 205.68 g/mol [8][9]
Appearance White to off-white solid[10]
Boiling Point 140.0-141.5 °C at 5 Torr[10]
Predicted LogP 3.48 - 3.6[7][9]
Purity (Typical) ≥98%[1][6]

Critical Safety Protocols: Handling of this compound and the solvents used in its purification requires strict adherence to safety protocols.

  • Engineering Controls: All handling of the compound and solvents must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a lab coat, nitrile gloves (inspect before use), and chemical splash goggles or a face shield.[12]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

  • Waste Disposal: Dispose of all chemical waste, including residual compound, used silica gel, and solvents, in appropriately labeled containers according to institutional and local regulations.[12] Organic nitriles and chlorinated solvents require specific waste streams.

Part I: Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4 , ensuring it is well-separated from both more polar and less polar impurities.[14]

Protocol for TLC Analysis:

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Plate Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄).

  • Solvent Systems: Given the predicted LogP of ~3.5, the compound is relatively non-polar.[7][9] Begin with a non-polar solvent system and gradually increase polarity. A hexane/ethyl acetate mixture is an excellent starting point.[15]

    • Test a range of compositions: 95:5, 90:10, 85:15, and 80:20 (Hexane:Ethyl Acetate).

  • Plate Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).[16] Circle the visible spots.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: The ideal solvent system will show the spot for the target compound at an Rƒ of ~0.3-0.4, with clear separation from spots at the baseline (highly polar impurities) and spots near the solvent front (non-polar impurities).

Part II: Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted by proportionally changing the column size and quantities of silica gel and solvent.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)[14]

  • Anhydrous n-Hexane (HPLC Grade)

  • Anhydrous Ethyl Acetate (HPLC Grade)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Cotton or glass wool[17]

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Silica Slurry) TLC->Pack Determines Solvent System SamplePrep 3. Prepare & Load Crude Sample Pack->SamplePrep Elute 4. Elute with Solvent System SamplePrep->Elute Collect 5. Collect Fractions Elute->Collect TLC_Analysis 6. Analyze Fractions by TLC Collect->TLC_Analysis Pool 7. Pool Pure Fractions TLC_Analysis->Pool Identify Pure Fractions Evap 8. Evaporate Solvent (Rotovap) Pool->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is tight enough to retain the stationary phase but loose enough not to impede flow.[17]

    • Add a ~1 cm layer of sand on top of the plug to create a flat base.[17]

  • Stationary Phase Packing (Wet Slurry Method):

    • In a beaker, measure the required amount of silica gel. A general rule is to use 20-50 times the weight of the crude sample (e.g., 30 g of silica for 1 g of crude).[3]

    • Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry. Stir gently with a glass rod to dislodge all air bubbles.

    • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a powder funnel to aid the transfer.

    • Continuously tap the side of the column gently to ensure the silica packs into a uniform, dense bed without cracks or air bubbles.[18]

    • Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent addition.[17]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry. [14]

  • Sample Loading:

    • Dissolve the crude sample (1 g) in the minimum amount of a suitable solvent (e.g., 1-2 mL of dichloromethane or the eluting solvent). Using a minimal volume ensures the sample is loaded as a narrow band, which is critical for good separation.

    • Carefully use a pipette to apply the dissolved sample evenly onto the top sand layer.

    • Open the stopcock and allow the sample to absorb into the silica bed until the liquid level is just at the top of the sand.

    • Carefully add a small amount of the mobile phase and rinse the sides of the column, again allowing the solvent to drop to the level of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase determined from the TLC analysis.

    • Begin collecting the eluent in numbered test tubes or flasks. A typical fraction size is 10-20 mL.

    • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).

  • Monitoring and Isolation:

    • Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.

    • Fractions containing the pure product (as determined by a single spot at the correct Rƒ) should be combined.

    • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the purified this compound.

Data-Driven Fraction Pooling Logic:

G Collect Collect Fractions (F1, F2, F3...Fn) TLC Analyze Fractions by TLC Collect->TLC Decision Does fraction contain a single spot at target Rf? TLC->Decision Pool_Pure Pool into 'Pure Product' Container Decision->Pool_Pure Yes Pool_Mixed Pool into 'Mixed Fractions' Container Decision->Pool_Mixed No (Multiple Spots) Discard Discard or Set Aside (No Compound) Decision->Discard No (Empty Lane)

Caption: Decision workflow for pooling fractions based on TLC analysis.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Column Chromatography

ProblemProbable Cause(s)Solution(s)
Poor Separation / Overlapping Bands - Inappropriate solvent system (Rƒ too high or too low).- Column was overloaded with sample.- Sample band was too wide during loading.- Re-optimize the solvent system using TLC for better spot separation.- Use a larger column or less sample (maintain 1:30 sample:silica ratio).- Dissolve the sample in the absolute minimum volume of solvent.
Cracked or Channeled Column Bed - Column was allowed to run dry.- Silica was not packed uniformly (air bubbles).- Heat generated from solvent interaction with silica.- Re-pack the column. Never let the solvent level drop below the top of the stationary phase. - Ensure the silica slurry is degassed and packed while tapping.- Pack the column using the eluent to pre-equilibrate.
Compound Will Not Elute - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). This is known as gradient elution.[4]
Streaking of Spots on TLC - Sample is too concentrated on the TLC plate.- Compound is acidic or basic.- Impurities in the sample.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve spot shape.- This is expected for the crude sample; purified fractions should show clean spots.

References

Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Critical Role of Purification

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and the generation of difficult-to-separate, structurally related byproducts in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to isolate the desired compound in a highly pure crystalline form.[1][2][3] This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound, grounded in the principles of physical organic chemistry and extensive laboratory practice.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClN[4][5]
Molecular Weight 205.68 g/mol [4][5]
Appearance White to off-white solid[5]
Boiling Point 140.0-141.5 °C at 5 Torr[5][6]
Predicted LogP 3.6[7]
Solubility Low in water; good in non-polar and some polar organic solvents.[8] Specific data requires experimental determination.[8]
Melting Point Not definitively reported; experimental determination is recommended.

The high boiling point of this compound suggests that it has a melting point well above room temperature, making it an excellent candidate for recrystallization from common organic solvents without the risk of "oiling out." The predicted LogP value indicates a significant non-polar character, which will guide our solvent selection process.

Understanding Potential Impurities

The choice of recrystallization solvent and technique is heavily influenced by the nature of the impurities present. A common synthetic route to aryl nitriles involves the nucleophilic substitution of a benzyl halide with a cyanide salt. For this compound, a plausible synthesis involves the reaction of 4-chlorophenylacetonitrile with 1,4-dibromobutane.

Potential impurities from such a synthesis could include:

  • Unreacted Starting Materials: 4-chlorophenylacetonitrile and 1,4-dibromobutane.

  • Side Products: Di-substituted products or other byproducts from side reactions.

  • Inorganic Salts: Residual salts from the reaction, such as sodium bromide.

  • Solvents: Residual solvents from the reaction and initial work-up.

A well-designed recrystallization protocol should aim to maximize the solubility of these impurities in the mother liquor while minimizing the solubility of the desired product at low temperatures.

The Rationale Behind Recrystallization: A First-Principles Approach

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[2][9] The fundamental principle is that most organic solids are more soluble in a hot solvent than in a cold one.[2]

The process involves:

  • Dissolution of the impure solid in a minimum amount of a hot, appropriate solvent to form a saturated solution.

  • Hot filtration (if necessary) to remove any insoluble impurities.

  • Cooling of the solution to allow the desired compound to crystallize out, leaving the soluble impurities in the mother liquor.

  • Collection of the pure crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying the crystals to remove any residual solvent.

The success of this technique hinges on the careful selection of the recrystallization solvent.

Systematic Solvent Selection: An Experimental Protocol

The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1][2] Given the lack of specific solubility data, a systematic screening process is essential.

Protocol for Solvent Screening
  • Prepare a Range of Solvents: Select a variety of solvents with differing polarities. A suggested starting panel includes:

    • Non-polar: Heptane, Toluene

    • Moderately Polar: Ethyl Acetate, Acetone

    • Polar Protic: Ethanol, Methanol, Isopropanol

  • Small-Scale Solubility Tests:

    • Place approximately 50 mg of crude this compound into several small test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.

    • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water bath or on a heating block. Continue to add the solvent dropwise until the solid dissolves. Note the volume of solvent required.

    • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice-water bath. Observe the formation of crystals.

  • Evaluate the Results:

    • Ideal Single Solvent: The compound is sparingly soluble at room temperature but completely soluble in a minimal amount of the hot solvent, and readily forms crystals upon cooling.

    • Candidate for Mixed-Solvent System (Solvent 1 - "Good" Solvent): The compound is very soluble at room temperature.

    • Candidate for Mixed-Solvent System (Solvent 2 - "Poor" Solvent): The compound is insoluble or has very low solubility even in the hot solvent.

Visualization of the Solvent Selection Workflow

Caption: Workflow for systematic solvent selection.

Detailed Recrystallization Protocols

Based on the properties of this compound and general practices for aryl nitriles, an alcohol/water mixed-solvent system or a single-solvent system with a moderately polar solvent are likely to be effective.

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)

This protocol is suitable if a single solvent with a steep solubility-temperature profile is identified.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a boiling chip and the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble impurities and the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the solution has reached room temperature, it can be placed in an ice-water bath to maximize crystal recovery.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This method is ideal when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" solvent), and the two solvents are miscible.[10][11]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask with a boiling chip.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point), indicating that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents in the same proportion as the final recrystallization mixture for washing the crystals.

Visualization of the General Recrystallization Process

Caption: General workflow for recrystallization.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[2]
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound.Re-heat the solution and add more solvent. Consider using a lower-boiling solvent.
Low recovery of purified product Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Use a pre-warmed funnel and receiving flask. Add a small excess of solvent before filtration.
Crystals were washed with warm solvent.Always use ice-cold solvent for washing.

Characterization of the Purified Product

The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (once determined) is indicative of high purity.

  • Chromatographic Analysis (TLC, HPLC, GC): Comparison of the purified product with the crude material should show a significant reduction or complete removal of impurities. High-performance liquid chromatography (HPLC) can be used for quantitative purity assessment.[12]

  • Spectroscopic Analysis (NMR, IR): The spectra of the purified material should be clean and consistent with the expected structure of this compound.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively purify this compound, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the desk of a Senior Application Scientist

Abstract

This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(4-Chlorophenyl)cyclopentanecarbonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and concentration is critical for quality control in drug development and manufacturing. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, offering excellent peak symmetry and resolution. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.

Introduction and Scientific Rationale

This compound (CAS No. 64399-26-4) is a chemical intermediate whose purity can significantly impact the yield and impurity profile of active pharmaceutical ingredients (APIs).[1] High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for separating and quantifying components in a sample matrix.[2][3] A validated HPLC method provides the highest level of confidence for a compound's Certificate of Analysis.[2]

The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties. This compound is a moderately non-polar molecule, with a calculated LogP of approximately 3.48.[4] This inherent hydrophobicity makes Reverse-Phase HPLC the ideal mode of separation. In RP-HPLC, the analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5][6] By optimizing the mobile phase composition, a high degree of separation and analytical accuracy can be achieved.

This guide explains the causality behind the experimental choices, ensuring the protocol is a self-validating system grounded in established scientific principles and regulatory standards.[7][8]

Materials and Experimental Protocol

Reagents and Materials
  • This compound Reference Standard: Purity ≥99.5%.

  • Acetonitrile (MeCN): HPLC grade or higher.

  • Water: HPLC or Milli-Q grade.

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

  • Methanol: HPLC grade (for system flushing).

  • Sample Diluent: Mobile Phase.

Instrumentation

A standard HPLC system equipped with the following modules is suitable:

  • High-Pressure Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

Optimized Chromatographic Conditions

The following parameters were optimized to achieve a balance between resolution, peak shape, and analysis time. An acidic mobile phase is used to suppress the ionization of silanol groups on the stationary phase, which minimizes peak tailing and produces a more symmetrical peak shape.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄), 65:35 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of concentrated phosphoric acid to 350 mL of HPLC-grade water in a 1 L media bottle and mix thoroughly.

    • Add 650 mL of acetonitrile to the bottle.

    • Sonicate for 15 minutes to degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase. This solution should be stored at 2-8°C when not in use.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix well.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Perform a subsequent 1:10 dilution to achieve a theoretical concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis and Method Validation Workflow

The following diagram illustrates the logical flow from sample preparation through to data analysis and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:H₂O:H₃PO₄) prep_std Prepare Standard Solutions prep_sample Prepare Sample Solutions (Weigh, Dissolve, Dilute, Filter) instrument_setup HPLC System Setup (Equilibrate Column) prep_sample->instrument_setup Load samples sst_check System Suitability Test (SST) (Inject Standard 5x) instrument_setup->sst_check sequence_run Run Analytical Sequence (Blank, Standards, Samples) sst_check->sequence_run If SST Passes integration Integrate Chromatograms sequence_run->integration calculation Calculate Results (Assay, Impurities) integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow for the HPLC analysis of this compound.

Method Validation Protocol: A Self-Validating System

To ensure the analytical procedure is fit for its intended purpose, a comprehensive validation was conducted based on ICH Q2(R2) guidelines.[8][9]

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. This is achieved by making five replicate injections of the 100 µg/mL working standard solution. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow, sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix. This was demonstrated by spiking the sample solution with known related substances and observing that the principal peak for this compound was free of any co-eluting peaks. Peak purity analysis using a PDA detector confirmed no interference.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of five solutions were prepared from the stock solution, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy

Accuracy was determined by a recovery study.

  • Procedure: A placebo matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration), with each level prepared in triplicate. The amount of analyte recovered was then calculated.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was duplicated on a different day by a different analyst using a different HPLC system.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) for the results from both studies must be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked under each new condition.

  • Variations:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5°C (25°C and 35°C)

    • Mobile Phase Composition: ± 2% absolute in acetonitrile (63:37 and 67:33 ACN:Water)

  • Acceptance Criterion: System suitability parameters must be met under all varied conditions, demonstrating the method's reliability during normal usage.

The logical relationship between these validation pillars ensures a comprehensive and trustworthy method.

Validation_Logic cluster_core Core Method Performance cluster_reliability Method Reliability & Usability Specificity Specificity (Is it the right peak?) Robustness Robustness (Tolerates small changes?) Specificity->Robustness Core parameters tested for Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity (Does response match concentration?) Linearity->Robustness Core parameters tested for Linearity->Validated_Method Accuracy Accuracy (Is the result correct?) Accuracy->Robustness Core parameters tested for Accuracy->Validated_Method Precision Precision (Is the result repeatable?) Precision->Robustness Precision->Validated_Method Robustness->Validated_Method SST System Suitability (Is the system ready?) SST->Specificity Prerequisite for testing SST->Linearity Prerequisite for testing SST->Accuracy Prerequisite for testing SST->Precision Prerequisite for testing

Caption: Logical flow demonstrating how validation parameters collectively establish a method's suitability.

Conclusion

The reverse-phase HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of bulk drug intermediates and for use in research and development settings. The comprehensive validation protocol ensures that the method is robust and will deliver reliable results under routine operating conditions.

References

Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ketones through the reaction of 1-(4-Chlorophenyl)cyclopentanecarbonitrile with Grignard reagents. This transformation is a cornerstone in synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds and the generation of valuable ketone intermediates for pharmaceutical and materials science applications. These application notes delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of Ketone Synthesis via Nitrile-Grignard Reactions

The addition of organometallic reagents, particularly Grignard reagents, to nitriles is a classical and highly effective strategy for the synthesis of ketones. This method is prized for its ability to create a new carbon-carbon bond, leading to the formation of a ketone with a carbon skeleton derived from both the nitrile and the Grignard reagent. The reaction proceeds through a stable intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone. A key advantage of this method over the use of esters or acid chlorides is the prevention of over-addition of the Grignard reagent, which would lead to the formation of tertiary alcohols as byproducts.

The substrate, this compound, is a versatile building block in medicinal chemistry. The presence of the chlorophenyl group and the cyclopentyl moiety offers opportunities for the synthesis of a diverse array of compounds with potential biological activity. The conversion of its nitrile group to a ketone opens up a vast landscape of subsequent chemical transformations.

Reaction Mechanism and Scientific Principles

The reaction of this compound with a Grignard reagent (R-MgX) can be dissected into two principal stages: nucleophilic addition and subsequent hydrolysis.

Stage 1: Nucleophilic Addition of the Grignard Reagent

The carbon atom of the nitrile group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. The Grignard reagent, which is highly polarized with a nucleophilic carbon atom, readily attacks this electrophilic center. This nucleophilic attack results in the formation of an intermediate imine magnesium salt. This salt is stable under the anhydrous reaction conditions and does not typically react further with another equivalent of the Grignard reagent.

Stage 2: Hydrolysis of the Imine Intermediate

The second stage involves the hydrolysis of the imine magnesium salt, which is typically achieved by the addition of an aqueous acid (e.g., HCl or H₂SO₄). The acid protonates the nitrogen atom of the imine, making the carbon atom more susceptible to nucleophilic attack by water. The resulting intermediate undergoes a series of proton transfers and elimination of ammonia to yield the final ketone product.

Reaction Mechanism Diagram

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Nitrile This compound Imine_Salt Intermediate Imine Magnesium Salt Nitrile->Imine_Salt + R-MgX Grignard R-MgX Ketone 1-(4-Chlorophenyl)-1-(R)cyclopentylmethanone Imine_Salt->Ketone + H₃O⁺ H3O H₃O⁺ (aq)

Caption: General reaction mechanism for the synthesis of a ketone from a nitrile and a Grignard reagent.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the reaction of this compound with a generic Grignard reagent (e.g., Methylmagnesium Bromide). Crucially, all glassware must be oven-dried, and anhydrous solvents must be used throughout the procedure to prevent quenching of the Grignard reagent.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
This compound205.6810.28 g0.05 molEnsure it is dry.
Magnesium Turnings24.311.46 g0.06 molActivate by gentle heating under vacuum if necessary.
Bromoalkane (e.g., Bromomethane in Ether)Varies0.055 mol0.055 molUse a commercial solution or prepare fresh.
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Varies~150 mL-Must be anhydrous. Ether is often preferred for Grignard formation.
Iodine253.811 crystal-To initiate the Grignard reaction.
3 M Hydrochloric Acid (HCl)36.46~100 mL-For hydrolysis.
Saturated Sodium Bicarbonate Solution-~50 mL-For neutralization.
Brine (Saturated NaCl solution)-~50 mL-For washing.
Anhydrous Sodium Sulfate or Magnesium Sulfate-As needed-For drying the organic phase.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Experimental Procedure

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Setup and Inert Atmosphere (Oven-dried glassware, N₂/Ar flush) B 2. Grignard Reagent Formation (Mg turnings, I₂ crystal, dropwise addition of bromoalkane in ether) A->B C 3. Reaction with Nitrile (Cool to 0°C, dropwise addition of nitrile solution) B->C D 4. Reaction Quench and Hydrolysis (Slow addition of cold 3M HCl) C->D E 5. Workup (Separation, extraction with ether, washing with NaHCO₃ and brine) D->E F 6. Drying and Solvent Removal (Dry over Na₂SO₄, concentrate on rotary evaporator) E->F G 7. Purification (Column chromatography or recrystallization) F->G

Caption: A streamlined workflow for the synthesis of ketones via the Grignard reaction with nitriles.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place the magnesium turnings (1.46 g, 0.06 mol) and a small crystal of iodine in the flask.

    • Flush the system with the inert gas.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • Dissolve the bromoalkane (0.055 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (~5 mL) of the bromoalkane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to start the reaction.

    • Once the reaction has started, add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Dissolve this compound (10.28 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

    • Add the nitrile solution to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Workup:

    • Cool the reaction mixture again to 0 °C in an ice-water bath.

    • Slowly and carefully add 100 mL of cold 3 M HCl to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the imine intermediate. This step is exothermic.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ketone.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or hexanes).

Troubleshooting and Side Reactions

Issue Potential Cause Solution
Grignard reagent fails to form Wet glassware or solvents; inactive magnesium.Ensure all equipment is scrupulously dried. Use fresh, anhydrous solvents. Activate magnesium with a crystal of iodine or by gentle heating.
Low yield of ketone Incomplete reaction; side reactions.Increase reaction time or temperature (gentle reflux). Adding a co-solvent like toluene to ether can sometimes improve yields. Consider using a copper(I) salt catalyst for sterically hindered substrates.
Formation of a tertiary alcohol Presence of a ketone impurity in the starting nitrile.Purify the starting nitrile before use.
Recovery of unreacted nitrile Steric hindrance; insufficient Grignard reagent.Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). For highly hindered nitriles, consider using a more reactive organolithium reagent.

Safety Considerations

  • Grignard reagents are highly reactive and pyrophoric upon contact with air and water. All operations should be conducted under an inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood, away from ignition sources.

  • The hydrolysis step with acid is exothermic. Perform the addition slowly and with efficient cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Application Notes & Protocols: Hydrolysis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. This document provides a comprehensive guide to the conversion of 1-(4-Chlorophenyl)cyclopentanecarbonitrile to 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. We present detailed protocols for both acid-catalyzed and base-catalyzed hydrolysis, explore the underlying reaction mechanisms, and discuss critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this chemical conversion.

Introduction and Significance

The conversion of a nitrile functional group to a carboxylic acid represents an increase in the oxidation state at the carbon atom and is a highly valuable synthetic tool. This hydrolysis reaction allows for the strategic introduction of a carboxylic acid moiety, a common pharmacophore and a versatile handle for further chemical modifications, such as esterification or amidation.

This compound is a tertiary nitrile whose corresponding carboxylic acid is a precursor or structural motif in various compounds of medicinal interest. The successful and high-yielding hydrolysis is therefore a critical step in multi-step synthetic pathways. The choice between acidic and basic conditions is often dictated by the overall functional group tolerance of the substrate.[1] This note provides detailed methodologies for both approaches to offer maximum flexibility for synthetic chemists.

Mechanistic Overview: The Path from Nitrile to Carboxylic Acid

The hydrolysis of nitriles proceeds in two principal stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2] While the overall transformation is the same, the specific mechanistic steps differ significantly between acid- and base-catalyzed pathways.

2.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4] The subsequent steps involve deprotonation and tautomerization to form a more stable amide intermediate. This amide then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[3][5]

G cluster_nitrile_hydrolysis Acid-Catalyzed Nitrile Hydrolysis Nitrile Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) Nitrile->ProtonatedNitrile H⁺ Intermediate1 Intermediate ProtonatedNitrile->Intermediate1 H₂O (Nucleophilic Attack) ImidicAcid Imidic Acid Tautomer Intermediate1->ImidicAcid -H⁺ Amide Amide Intermediate (R-CONH₂) ImidicAcid->Amide Tautomerization CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid +H₂O, H⁺ (Hydrolysis) Ammonium Ammonium Ion (NH₄⁺) Amide->Ammonium G cluster_nitrile_hydrolysis Base-Catalyzed Nitrile Hydrolysis Nitrile Nitrile (R-C≡N) Intermediate1 Anionic Intermediate Nitrile->Intermediate1 OH⁻ (Nucleophilic Attack) ImidicAcid Imidic Acid Tautomer Intermediate1->ImidicAcid +H₂O Amide Amide Intermediate (R-CONH₂) ImidicAcid->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO⁻) Amide->Carboxylate +OH⁻ (Hydrolysis) CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid H₃O⁺ (Acidic Workup) G start Start setup 1. Assemble Reflux Apparatus in Fume Hood start->setup add_reagents 2. Add Nitrile, Acetic Acid, Water, and H₂SO₄ (slowly) setup->add_reagents reflux 3. Heat to Reflux (110-120°C, 12-18h) add_reagents->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 5. Cool and Pour onto Ice. Extract with Ether/EtOAc monitor->workup Complete purify 6. Wash, Dry, and Concentrate Organic Layer workup->purify recrystallize 7. Recrystallize Crude Solid purify->recrystallize end Pure Carboxylic Acid recrystallize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS No. 64399-26-4)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will focus on the most prevalent and scalable synthetic route: the alkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane, with a special emphasis on Phase-Transfer Catalysis (PTC) for its efficiency and industrial applicability.

Section 1: Recommended Synthesis Protocol via Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful methodology for reacting water-soluble reagents (like inorganic bases) with water-insoluble organic substrates.[3] A catalyst, typically a quaternary ammonium salt, transports the anionic reactant across the phase boundary into the organic phase where the reaction occurs.[4] This avoids the need for hazardous and expensive anhydrous solvents or extremely strong bases like sodium hydride.

Core Reaction:
Step-by-Step Protocol:
  • Reactor Setup: To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-chlorophenylacetonitrile (1.0 mol), 1,4-dibromobutane (1.1 mol), toluene (500 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 mol).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide (4.0 mol). Begin vigorous stirring of the organic mixture (at least 300 RPM) to ensure sufficient interfacial area between the phases.[5]

  • Reaction Execution: Slowly add the aqueous NaOH solution to the reaction flask over 30-45 minutes, monitoring the temperature. The reaction is exothermic; maintain the internal temperature between 40-50°C using a water bath for cooling if necessary.

  • Monitoring: After the addition is complete, continue stirring vigorously at 50°C. Monitor the reaction progress by taking small aliquots from the organic layer every hour and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, stop the heating and allow the mixture to cool to room temperature. Add 250 mL of water to dissolve the inorganic salts. Separate the organic layer.

  • Purification: Wash the organic layer twice with 150 mL of water, followed by one wash with 150 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. The crude product, a viscous oil, can be purified further by vacuum distillation (boiling point approx. 140-142°C at 5 Torr) to yield the final product.[1]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently below 50%. What are the primary factors to investigate?

A1: Persistently low yields are typically traced back to one of three areas: reagent quality, side reactions, or inefficient catalysis.

  • Reagent Quality:

    • Moisture: The presence of water can hydrolyze the nitrile group to a carboxylic acid under the strong basic conditions, especially at elevated temperatures. Ensure your 4-chlorophenylacetonitrile and toluene are reasonably dry.

    • Base Concentration: The use of 50% aqueous NaOH is critical. More dilute solutions increase the water content and may not provide a high enough concentration of hydroxide at the interface to efficiently generate the carbanion.

  • Dominant Side Reactions:

    • Dimerization/Polymerization: 1,4-dibromobutane can react with the hydroxide base or another dibromobutane molecule, leading to elimination reactions or the formation of polymeric ethers (e.g., polytetrahydrofuran). This is often the source of tarry, high-molecular-weight byproducts.

    • Dialkylation: A single molecule of 4-chlorophenylacetonitrile carbanion can react with two molecules of 1,4-dibromobutane, or more commonly, the product can be deprotonated and react again. However, the primary competing reaction is often the formation of a dimer where one molecule of 1,4-dibromobutane is alkylated at both ends by two molecules of the nitrile.

  • Inefficient Catalysis:

    • Stirring Speed: In a biphasic system, the reaction rate is highly dependent on the interfacial surface area.[5] If stirring is too slow, the transfer of the hydroxide and carbanion species will be inefficient. Use a mechanical stirrer and ensure a vortex is visible, indicating good mixing.

    • Catalyst Poisoning or Degradation: While robust, quaternary ammonium salts can degrade at very high temperatures (Hoffmann elimination). Ensure the temperature does not significantly exceed the recommended 50-60°C.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting decision tree for low yield.

Q2: The reaction is very slow or stalls completely. What should I check?

A2: A stalled reaction points to a fundamental issue with the catalytic cycle or the reagents.

  • Catalyst Choice: Ensure you are using an appropriate phase-transfer catalyst. Tetrabutylammonium and tetrahexylammonium salts are excellent choices due to their high solubility in organic solvents. Benzyltriethylammonium chloride is also effective.[3]

  • Base Inactivity: If using solid bases like potassium carbonate, ensure they are finely powdered to maximize surface area. For the recommended aqueous NaOH protocol, confirm the concentration is correct.

  • Temperature: While higher temperatures can cause side reactions, a temperature below 35-40°C may be too low to initiate the reaction at a reasonable rate. Ensure your heating and temperature monitoring are accurate.

Q3: How can I minimize the formation of the tarry, polymeric byproduct?

A3: The tarry byproduct is almost certainly from the self-condensation or polymerization of 1,4-dibromobutane under basic conditions. To minimize this:

  • Control Stoichiometry: Use only a slight excess of 1,4-dibromobutane (1.05-1.1 equivalents). A large excess will have more opportunity to polymerize.

  • Controlled Addition: Instead of adding all the 1,4-dibromobutane at the beginning, consider adding it portion-wise or via a syringe pump over 1-2 hours. This keeps its instantaneous concentration low, favoring the desired reaction with the nitrile carbanion.

  • Moderate Temperature: Do not exceed 60°C, as higher temperatures accelerate the undesired polymerization side reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is Phase-Transfer Catalysis (PTC) superior to using a strong, anhydrous base like Sodium Hydride (NaH)?

A1: While NaH in an anhydrous solvent like DMSO or DMF is a classic method for generating carbanions[6], the PTC method offers significant advantages, particularly for scalability and safety:

  • Safety: NaH is highly flammable and reacts violently with water. The PTC method uses an aqueous solution of NaOH, which is corrosive but poses a much lower fire risk.

  • Cost & Simplicity: PTC avoids the need for expensive, high-purity anhydrous solvents. The workup is often simpler, involving just phase separation and washing.

  • Milder Conditions: Reactions can typically be run at lower temperatures with fewer side reactions compared to the highly reactive systems involving NaH or NaNH2.

FeatureSodium Hydride (NaH) MethodPhase-Transfer Catalysis (PTC)
Base Sodium Hydride (pyrophoric)50% aq. Sodium Hydroxide
Solvent Anhydrous DMF, DMSO, or THFToluene, Xylene (biphasic)
Temperature 25 - 80 °C40 - 60 °C
Safety High fire risk, requires inert atmosphereLower risk, no inert atmosphere needed
Workup Requires careful quenching of excess NaHSimple aqueous wash and phase split
Cost High (anhydrous solvents, NaH)Low (industrial-grade reagents)

Q2: What is the mechanism of the Phase-Transfer Catalyst in this reaction?

A2: The mechanism involves the catalyst shuttling ions between the aqueous and organic phases.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_OH Na⁺ OH⁻ Bu4N_OH [Bu₄N]⁺ OH⁻ Na_OH->Bu4N_OH 1. Ion Exchange Na_Br Na⁺ Br⁻ R_CN Ar-CH₂-CN R_C_minus Ar-CH⁻-CN (Carbanion) R_CN->R_C_minus Bu4N_C_R [Bu₄N]⁺ [Ar-CH-CN]⁻ Product Product R_C_minus->Product 3. Alkylation DiBromo Br-(CH₂)₄-Br DiBromo->Product Bu4N_Br [Bu₄N]⁺ Br⁻ Product->Bu4N_Br 4. Catalyst Regeneration Bu4N_Br->Na_OH Cycle Repeats Interface << Interface >> Bu4N_OH->R_C_minus 2. Deprotonation (in Organic Phase)

Caption: Catalytic cycle in the PTC synthesis.

  • Ion Exchange: The quaternary ammonium cation ([Bu₄N]⁺) from the catalyst pairs with a hydroxide ion (OH⁻) from the aqueous phase and transports it across the interface into the organic phase.

  • Deprotonation: In the organic phase, the powerful hydroxide ion deprotonates the 4-chlorophenylacetonitrile at the benzylic position, creating the nucleophilic carbanion.

  • Alkylation: The carbanion rapidly attacks the 1,4-dibromobutane in an SN2 reaction, displacing one of the bromide ions and forming the C-C bond for the cyclopentane ring in an intramolecular cyclization.

  • Catalyst Regeneration: The quaternary ammonium cation now pairs with the displaced bromide anion and returns to the aqueous phase, where it can exchange for another hydroxide ion, continuing the cycle.

Q3: How should I properly handle and dispose of waste from this reaction?

A3: All waste streams containing cyanide must be treated as hazardous.

  • Aqueous Waste: The aqueous layers from the workup will contain unreacted sodium hydroxide and sodium cyanide. This solution must be neutralized and then treated with an oxidant like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions to convert the toxic cyanide (CN⁻) into the much less toxic cyanate (OCN⁻).

  • Solid Waste: Any solid residues should also be treated with an oxidizing agent before disposal. Always perform these operations in a well-ventilated fume hood and follow your institution's specific hazardous waste disposal protocols.

References

troubleshooting failed 1-(4-Chlorophenyl)cyclopentanecarbonitrile synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile (CAS 64399-26-4)[1][2]. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting for common issues encountered during the synthesis, which is a crucial step in the development of various pharmaceutical intermediates. Our approach is grounded in mechanistic principles to empower you not just to fix a failed reaction, but to understand the underlying chemistry for future success.

Section 1: Safety First - Mandatory Handling Protocols for Cyanide-Containing Reagents

The synthesis of this compound typically involves 4-chlorophenylacetonitrile, a cyanide derivative. Cyanide compounds are highly toxic and require strict adherence to safety protocols.[3][4]

Question: What are the absolute minimum safety precautions I must take?

Answer: Failure to adhere to these protocols is not an option. All personnel must be trained on these procedures before handling any cyanide-containing compounds.

  • Engineering Controls: All manipulations of solid or solution-phase cyanide reagents, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5] Ensure the fume hood is functioning correctly before starting work.

  • Acid Incompatibility: Never allow cyanide salts or their solutions to come into contact with acids. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] Keep acids out of the fume hood where cyanides are being handled.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile gloves or thicker, chemical-resistant gloves (e.g., butyl rubber).[3][5] If gloves become contaminated, remove them immediately and wash your hands thoroughly.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

    • Lab Attire: A flame-resistant lab coat and closed-toe shoes are required.[3]

  • Emergency Procedures:

    • Never work alone.[3] Inform colleagues when you are working with cyanides.

    • Know the location and proper use of the safety shower, eyewash station, and fire extinguisher.

    • Have a cyanide-specific spill kit readily available. Spills must be cleaned with a pH 10 buffer solution, followed by a 10% bleach solution.[7]

    • In case of exposure, immediately remove contaminated clothing, flush the affected area with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[3][7] Inform emergency responders that the exposure involves cyanide.

Section 2: The Synthetic Pathway - A Mechanistic Overview

The most robust and common method for synthesizing α,α-disubstituted arylacetonitriles like this compound is through the dialkylation of the corresponding arylacetonitrile using a phase-transfer catalyst (PTC).

Question: How does this reaction work on a molecular level?

Answer: The reaction proceeds via a phase-transfer catalyzed nucleophilic substitution. The key is transporting the carbanion (nucleophile), generated in an aqueous phase, into an organic phase where the alkylating agent resides.

Reaction Scheme:

4-Chlorophenylacetonitrile + 1,4-Dibromobutane --(Base, PTC)--> this compound

  • Substrate: 4-Chlorophenylacetonitrile. The proton on the carbon adjacent to both the phenyl ring and the nitrile group is acidic (pKa ~22 in DMSO) and can be removed by a strong base.

  • Alkylating Agent: 1,4-Dibromobutane. This molecule provides the four-carbon chain that will form the cyclopentane ring in a sequential intramolecular alkylation.

  • Base: Typically a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Its role is to deprotonate the 4-chlorophenylacetonitrile, generating the nucleophilic carbanion.

  • Phase-Transfer Catalyst (PTC): A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or Aliquat 336. The lipophilic cation of the PTC pairs with the carbanion, forming an ion pair that is soluble in the organic phase.[8][9] This allows the carbanion to react with the 1,4-dibromobutane.

The Catalytic Cycle

The PTC is essential for bridging the immiscible aqueous and organic phases where the reactants reside.

Caption: Phase-Transfer Catalysis (PTC) Cycle for Synthesis.

Section 3: Standard Operating Procedure (SOP)

This protocol provides a baseline for a laboratory-scale synthesis. Optimization may be required based on specific equipment and reagent purity.[10]

Question: What is a reliable starting protocol for this synthesis?

Answer: The following two-step alkylation protocol is a robust starting point.

Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsMolesAmount
4-Chlorophenylacetonitrile151.591.00.115.16 g
1,4-Dibromobutane215.901.10.1123.75 g
Sodium Hydroxide (50% w/w aq.)40.005.00.540.0 g (20g NaOH)
Tetrabutylammonium Bromide (TBAB)322.370.050.0051.61 g
Toluene---150 mL

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: To the flask, add 4-chlorophenylacetonitrile (15.16 g), 1,4-dibromobutane (23.75 g), tetrabutylammonium bromide (1.61 g), and toluene (150 mL).

  • Initiation: Begin vigorous stirring (at least 300 RPM) to ensure good mixing between the phases.

  • Base Addition: Slowly add the 50% sodium hydroxide solution (40.0 g) dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature between 25-35 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 60-70 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC or HPLC.[11][12] The disappearance of the 4-chlorophenylacetonitrile spot indicates completion.

  • Workup: a. Cool the reaction mixture to room temperature. b. Add 100 mL of water and continue stirring for 15 minutes. c. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). d. Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol or hexane.

Section 4: Troubleshooting Guide

Question: My reaction yield is very low, or I've isolated no product. What are the likely causes?

Answer: Low or no yield is the most common failure mode. The cause can be systematically diagnosed by evaluating the reagents, reaction conditions, and catalyst efficiency.

Troubleshooting_Yield start Problem: Low or No Yield check_stirring Is stirring vigorous? (>300 RPM) start->check_stirring check_base Is the base fresh? (50% aq. NaOH/KOH) check_stirring->check_base Yes solution_stirring Increase stirring speed. Ensure vortex between phases. check_stirring->solution_stirring No check_ptc Is the PTC active? (e.g., fresh TBAB) check_base->check_ptc Yes solution_base Use freshly prepared base. Old solutions absorb CO₂. check_base->solution_base No check_sm Analyze Starting Materials (Purity via HPLC/GC) check_ptc->check_sm Yes solution_ptc Use fresh, dry PTC. Consider Aliquat 336. check_ptc->solution_ptc No optimize_temp Optimize Temperature (Try 50°C, 70°C, 90°C) check_sm->optimize_temp Pure solution_sm Purify starting materials if impurities are detected. check_sm->solution_sm Impure

Caption: Troubleshooting Workflow for Low Product Yield.

  • Cause 1: Ineffective Mass Transfer. The reaction occurs at the interface or in the organic phase, so vigorous stirring is non-negotiable. If the two phases are not adequately mixed, the PTC cannot function effectively.

  • Cause 2: Inactive Base. Concentrated NaOH or KOH solutions can react with atmospheric CO₂ over time to form carbonates, reducing the effective hydroxide concentration. Always use a freshly prepared or recently opened stock of base.

  • Cause 3: Poisoned or Ineffective PTC. Quaternary ammonium salts can be "poisoned" by certain anions, though this is less common in this specific reaction.[13] More likely, the catalyst is old or has absorbed water. Using a fresh batch is a simple diagnostic step. Aliquat 336 is often more robust than TBAB in industrial settings.[9]

  • Cause 4: Side Reactions Dominate. If the temperature is too high or the reaction time is excessively long, side reactions like nitrile hydrolysis can consume the product. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

Question: My final product is contaminated with significant byproducts. How do I identify and prevent them?

Answer: Impurities typically arise from incomplete reaction, side reactions of the starting materials, or degradation of the product.

Impurity IDPotential Structure/NameLikely CausePrevention & Mitigation Strategy
IMP-01 Unreacted 4-ChlorophenylacetonitrileInsufficient reaction time, low temperature, or inactive base/PTC.Increase reaction time and/or temperature. Confirm base and PTC activity as per the low yield troubleshooting guide.
IMP-02 1-(4-Chlorophenyl)cyclopentane-1-carboxamideHydrolysis of the product's nitrile group.[14]Caused by prolonged exposure to high temperatures and strong base. Reduce reaction time or temperature. Quench the reaction as soon as monitoring shows starting material is consumed.
IMP-03 Dimer of starting materialSlow addition of the alkylating agent or non-optimal stoichiometry.Ensure the 1,4-dibromobutane is present from the start. A slight excess of the alkylating agent is recommended.
IMP-04 Mono-alkylated intermediateIncomplete cyclization.Often due to insufficient base or reaction time. The second deprotonation and intramolecular cyclization can be slower than the first alkylation. Ensure sufficient base and reaction time.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I choose the right Phase-Transfer Catalyst?

  • A1: The choice depends on the desired organophilicity. For many reactions, tetrabutylammonium bromide (TBAB) is a good starting point. For more challenging reactions or to improve efficiency, catalysts with greater lipophilicity like tetrabutylammonium hydrogen sulfate or methyltrioctylammonium chloride (Aliquat 336) can be more effective.[9][13] The "C#" (total number of carbons on the quat salt) is a useful parameter; a C# between 16 and 32 is often optimal.[13]

Q2: Can I use a different base, like sodium amide or an alkoxide?

  • A2: While strong bases like sodium amide can be used, they require strictly anhydrous conditions and are often more hazardous and expensive.[15] The beauty of PTC is that it allows the use of inexpensive and easy-to-handle inorganic bases like NaOH and KOH.[8][13]

Q3: What is the best way to monitor the reaction?

  • A3: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantitative analysis.[11] A simple isocratic method using an acetonitrile/water mobile phase on a C18 column can effectively separate the starting material, intermediate, and final product.[11][12] Thin-Layer Chromatography (TLC) is a faster, qualitative alternative for at-a-glance monitoring.

Q4: My product is a persistent oil, not a solid. How should I purify it?

  • A4: If recrystallization is not feasible, purification via vacuum distillation is the standard method for liquid/oily nitriles. If distillation is also challenging due to a high boiling point, column chromatography on silica gel can be used, though this is less scalable.

Section 6: References

  • Division of Research Safety, University of Illinois. (2014). Cyanides. --INVALID-LINK--

  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBONYLCHLORIDE synthesis. --INVALID-LINK--

  • SIELC Technologies. (2018). This compound. --INVALID-LINK--

  • Centers for Disease Control and Prevention. (2024). Cyanide. --INVALID-LINK--

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. --INVALID-LINK--

  • Environmental Health & Safety, University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. --INVALID-LINK--

  • Sci-Hub. (2009). Phase-transfer catalyzed asymmetric arylacetate alkylation. --INVALID-LINK--

  • BenchChem. (2025). Optimization of reaction conditions for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. --INVALID-LINK--

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. --INVALID-LINK--

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. --INVALID-LINK--

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. --INVALID-LINK--

  • RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C12H12ClN). --INVALID-LINK--

  • Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. --INVALID-LINK--

  • ChemicalBook. (2025). 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97%. --INVALID-LINK--

  • Chemguide. (n.d.). The Preparation of Nitriles. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Reactions of Nitriles. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. --INVALID-LINK--

  • ChemicalBook. (2021). 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile. --INVALID-LINK--

  • Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(4-CHLOROPHENYL)-1-CYCLOHEXANE-CARBONITRILE AldrichCPR. --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. --INVALID-LINK--

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. --INVALID-LINK--

  • Sciencemadness Discussion Board. (2022). Synthesis of o-chlorophenyl Cyclopentanone. --INVALID-LINK--

  • White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. --INVALID-LINK--

  • ChemicalBook. (n.d.). 64399-26-4(1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Product Description. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing. --INVALID-LINK--

  • YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. --INVALID-LINK--

References

Technical Support Center: A Guide to Preventing Degradation of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS No. 64399-26-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to the formation of impurities, compromising experimental results and product quality. This document provides in-depth, field-proven insights into the causes of degradation and robust protocols to prevent it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What is this compound and why is its stability critical?

This compound is an organic compound with the molecular formula C₁₂H₁₂ClN[1][2]. It serves as a valuable intermediate or building block in the synthesis of various target molecules, particularly in pharmaceutical research and development. The purity and integrity of this starting material are paramount; the presence of degradation products can lead to failed reactions, the formation of unwanted side-products, and inaccurate biological or analytical data. Ensuring its stability is a foundational requirement for reproducible and reliable scientific outcomes.

Q2: What are the primary chemical pathways that cause the degradation of this compound?

Based on its molecular structure, there are two principal degradation pathways of concern:

  • Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond (C≡N) in the nitrile group is susceptible to hydrolysis, especially in the presence of moisture and catalyzed by acidic or basic conditions.[3][4][5] This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate (1-(4-chlorophenyl)cyclopentanecarboxamide), which can then undergo further hydrolysis to the corresponding carboxylic acid (1-(4-chlorophenyl)cyclopentanecarboxylic acid).[6][7][8] This is the most common degradation pathway for nitriles.

  • Photodegradation of the Chlorinated Aromatic Ring: The chlorophenyl group contains a carbon-chlorine bond on an aromatic ring. Aromatic halides can be sensitive to light, particularly UV radiation.[9] Exposure to light can induce photochemical reactions, potentially leading to dehalogenation or the formation of other complex photoproducts.[10]

Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound?

To mitigate the risks of hydrolysis and photodegradation, the following storage conditions are strongly recommended:

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8 °C recommended).Reduces the rate of all chemical reactions, including hydrolysis.
Atmosphere Store in a dry, inert atmosphere (e.g., under Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which is the primary reactant for hydrolysis.
Light Protect from light by storing in an amber glass vial or in a dark location.Prevents photodegradation of the light-sensitive chlorophenyl group.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents ingress of moisture and air.[11][12][13]
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.These substances can catalyze or directly participate in degradation reactions.[13][14]

Q4: How can I detect if my sample of this compound has degraded?

Degradation can be assessed through both physical observation and analytical chemistry:

  • Visual Inspection: While not definitive, any change in the physical appearance of the material, such as discoloration, clumping (due to moisture absorption), or a change in odor, warrants further investigation.

  • Analytical Methods: The most reliable method is to use a stability-indicating chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15] A pure, stable sample will show a single major peak. The presence of degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[15]

Q5: What are the most likely degradation products I should look for analytically?

The two most probable degradation products, resulting from the hydrolysis pathway, are:

  • 1-(4-chlorophenyl)cyclopentanecarboxamide (Amide intermediate)

  • 1-(4-chlorophenyl)cyclopentanecarboxylic acid (Final hydrolysis product)

These products will have different retention times in an HPLC analysis compared to the parent nitrile compound.

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the use and storage of the compound.

Problem Potential Cause Recommended Solution
New peaks appear in my HPLC/GC-MS chromatogram over time. Compound Degradation: This is a classic sign of instability. The most likely cause is exposure to moisture (hydrolysis) or light (photodegradation) during storage or handling.1. Verify Storage: Immediately confirm that your storage conditions align with the recommendations (cool, dry, dark, inert atmosphere). 2. Confirm Identity: If possible, identify the new peaks via mass spectrometry to confirm if they correspond to the expected amide or carboxylic acid degradants. 3. Procure Fresh Material: For critical applications, it is safest to use a new, unopened lot of the compound and implement stricter handling protocols, such as aliquoting.
The material has changed color or become clumpy. Significant Degradation/Moisture Absorption: A visible change in the solid material indicates a significant level of degradation or that the material has absorbed atmospheric water, which will accelerate hydrolysis.1. Cease Use: Do not use this material for any quantitative or sensitive applications as its purity is compromised. 2. Analytical Confirmation: Run an analytical test (e.g., HPLC) to confirm the extent of degradation. 3. Safe Disposal: Dispose of the compromised material according to your institution's hazardous waste guidelines.[16]
I observe inconsistent results in my experiments using the same batch. Ongoing Degradation: The bulk stock may be degrading between uses due to repeated exposure to the laboratory environment (air, humidity, light) each time the container is opened.1. Aliquot the Compound: Upon receiving a new batch, immediately divide it into multiple smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). 2. Minimize Exposure: Use one aliquot per experiment to prevent contamination and exposure of the main stock. Store all aliquots under the ideal conditions outlined in the FAQ section.

Section 3: Key Experimental Protocols

To empower researchers, we provide detailed protocols for proper handling and for proactively assessing the stability of your material.

Protocol 1: Recommended Storage and Handling Procedure

This procedure minimizes the risk of degradation from the moment of receipt.

  • Receiving: Upon receipt, inspect the container for an intact seal. Do not use if the seal is broken.

  • Initial Storage: Immediately place the unopened container in a designated storage location that is cool (2-8 °C), dark, and dry.

  • Aliquoting (Recommended for Best Practice):

    • Move the sealed container and several smaller, pre-labeled amber glass vials into an inert atmosphere glovebox.

    • Allow the compound to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.

    • Carefully open the main container and portion the material into the smaller vials.

    • Securely cap each vial and backfill with an inert gas (Argon or Nitrogen) before final tightening.

  • Long-Term Storage: Place the aliquots back into the cool, dark, and dry storage location.

  • Daily Use:

    • Remove a single aliquot vial from storage.

    • Allow it to warm to room temperature before opening to prevent moisture condensation on the cold solid.

    • Weigh out the required amount quickly and recap the vial immediately.

    • If any material remains in the vial, consider purging the headspace with inert gas before re-storing.

Protocol 2: General Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is a powerful tool used to understand the intrinsic stability of a compound and identify potential degradation products.[17][18][19] This protocol exposes the compound to harsh conditions to deliberately induce degradation, which helps validate your analytical (e.g., HPLC) method's ability to detect impurities.[20][21]

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Establish Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.[15]
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.[15]
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[15]
Thermal Degradation Heat a vial of the stock solution at 60 °C for 48 hours.[15]
Photolytic Degradation Expose a vial of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.[15][18]
Control Sample Keep a vial of the stock solution, diluted with an equal volume of solvent (acetonitrile), under normal storage conditions (cool, dark).
  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples as needed.

    • Analyze all samples (including the control) by a validated HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Look for a decrease in the main peak and the appearance of new peaks. The conditions that produce new peaks reveal the compound's vulnerabilities. For this compound, significant degradation is expected under hydrolytic (acid/base) and photolytic conditions.

Section 4: Visualizing Degradation & Experimental Workflows

Visual diagrams help clarify complex chemical processes and experimental designs.

cluster_hydrolysis Primary Degradation: Hydrolysis cluster_photo Secondary Degradation: Photolysis A 1-(4-Chlorophenyl) cyclopentanecarbonitrile B Amide Intermediate A->B H₂O (Acid/Base Catalyzed) C Carboxylic Acid Degradant B->C H₂O (Acid/Base Catalyzed) D 1-(4-Chlorophenyl) cyclopentanecarbonitrile E Dehalogenated or other Photoproducts D->E UV Light cluster_stress Apply Stress Conditions (24-48h) start Start: Prepare 1 mg/mL Stock Solution split Divide into 6 Aliquots start->split acid Acidic (HCl) base Basic (NaOH) oxi Oxidative (H₂O₂) therm Thermal (60°C) photo Photolytic (UV) control Control (Dark, RT) analyze Analyze All Samples by HPLC acid->analyze base->analyze oxi->analyze therm->analyze photo->analyze control->analyze compare Compare Chromatograms: Identify Degradation Products and Pathways analyze->compare end End: Stability Profile Established compare->end

References

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(4-Chlorophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Core Synthesis Pathway: An Overview

The most prevalent and efficient method for synthesizing this compound is the cycloalkylation of (4-chlorophenyl)acetonitrile with 1,4-dibromobutane. This reaction proceeds via the deprotonation of the acidic benzylic proton of the acetonitrile, followed by a nucleophilic substitution on the dibromoalkane and a subsequent intramolecular cyclization. The use of Phase Transfer Catalysis (PTC) is highly recommended to facilitate the reaction between the organic substrate and an inorganic base, leading to higher yields and milder reaction conditions.[1]

Reaction Mechanism Workflow

Below is a diagram illustrating the key steps in the phase-transfer catalyzed synthesis.

G Figure 1: Reaction Mechanism via Phase Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC Q⁺X⁻ (Phase Transfer Catalyst) NaOH->PTC NaBr NaBr ArCH2CN (4-Chlorophenyl)acetonitrile Carbanion [ArCH(CN)]⁻ Na⁺ ArCH2CN->Carbanion BrC4H8Br 1,4-Dibromobutane Intermediate ArCH(CN)(CH₂)₄Br Carbanion->BrC4H8Br Sₙ2 Alkylation Product 1-(4-Chlorophenyl) cyclopentanecarbonitrile Intermediate->Product Intramolecular Cyclization (Sₙ2) PTC->Carbanion Deprotonation

Caption: PTC facilitates deprotonation and subsequent alkylation steps.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step solution.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I improve the yield?

A1: Low yield is the most common issue and can stem from several factors, primarily related to the base, solvent, catalyst, or reaction temperature.

Causality Analysis: The core of this reaction is the efficient generation of the carbanion from (4-chlorophenyl)acetonitrile. If the base is too weak, deprotonation will be incomplete. If reaction conditions are not optimized, side reactions may dominate, or the reaction may stall.

Troubleshooting Steps:

  • Evaluate the Base and Deprotonation Step:

    • Insight: The pKa of the benzylic proton in (4-chlorophenyl)acetonitrile is approximately 22 (in DMSO). The chosen base must be strong enough for efficient deprotonation.

    • Solution: While strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in anhydrous solvents are effective, they require stringent inert atmosphere techniques.[2][3] A more practical and robust approach is using 50% aqueous sodium hydroxide (NaOH) with a phase transfer catalyst. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide ion into the organic phase to perform the deprotonation.[1] Ensure the NaOH solution is fresh and concentrated.

  • Assess the Phase Transfer Catalyst (PTC):

    • Insight: The catalyst's role is crucial for bringing the aqueous base and organic substrate together. Catalyst poisoning or insufficient quantity will halt the reaction.

    • Solution: Use a sufficient loading of the PTC (typically 5-10 mol%). Ensure the chosen catalyst is appropriate for the solvent system. TBAB is a reliable choice for many systems. For stubborn reactions, consider more lipophilic catalysts.

  • Check Reagent Purity and Stoichiometry:

    • Insight: Impurities in the starting materials, particularly moisture when using anhydrous bases, can quench the carbanion. An incorrect molar ratio of reactants can lead to incomplete conversion or side products.

    • Solution: Use pure (4-chlorophenyl)acetonitrile and 1,4-dibromobutane. A slight excess of the dibromoalkane (1.1 to 1.2 equivalents) can sometimes drive the initial alkylation, but a large excess may promote side reactions.

  • Optimize Reaction Temperature:

    • Insight: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions like elimination or catalyst degradation.

    • Solution: For PTC conditions with aqueous NaOH, a temperature range of 60-80°C is typically effective.[1] Monitor the reaction progress by TLC or GC to determine the optimal balance between reaction rate and purity.

Troubleshooting Workflow for Low Yield

G Figure 2: Decision Tree for Low Yield Troubleshooting Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents ReagentsOK Reagents Pure & Stoichiometry Correct? CheckReagents->ReagentsOK Purify Purify/Replace Reagents, Verify Molar Ratios ReagentsOK->Purify No CheckBase 2. Evaluate Base System ReagentsOK->CheckBase Yes Purify->CheckReagents BaseOK Using 50% NaOH + PTC or Strong Anhydrous Base? CheckBase->BaseOK SwitchBase Switch to 50% NaOH + TBAB or KOtBu in dry THF BaseOK->SwitchBase No CheckTemp 3. Optimize Temperature BaseOK->CheckTemp Yes SwitchBase->CheckBase TempOK Reaction at 60-80°C? CheckTemp->TempOK AdjustTemp Adjust Temp & Monitor by TLC/GC TempOK->AdjustTemp No CheckPTC 4. Check PTC Loading TempOK->CheckPTC Yes AdjustTemp->CheckTemp Success Yield Improved CheckPTC->Success

Caption: A systematic approach to diagnosing and resolving low yield issues.

Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?

A2: The primary side products arise from intermolecular reactions or reactions with the solvent.

Causality Analysis: The generated carbanion is a potent nucleophile. If the intramolecular cyclization is slow, it can react with another molecule of the starting material or the mono-alkylated intermediate.

Common Side Products & Solutions:

  • Dimerization/Polymerization:

    • Identification: High molecular weight impurities observed by GC-MS or as baseline material on TLC.

    • Cause: The carbanion reacts with another molecule of the mono-alkylated intermediate instead of cyclizing. This is favored at high concentrations.

    • Solution: Employ high-dilution principles. Add the (4-chlorophenyl)acetonitrile and 1,4-dibromobutane mixture slowly and simultaneously via a syringe pump to the reaction mixture containing the base and catalyst. This keeps the instantaneous concentration of the reactive intermediate low, favoring the intramolecular cyclization.

  • Formation of α,ω-bis(4-chlorophenyl-cyanomethyl)butane:

    • Identification: A symmetrical product with a mass corresponding to two units of (4-chlorophenyl)acetonitrile and one unit of the butane linker.

    • Cause: One molecule of 1,4-dibromobutane reacts with two molecules of the carbanion. This occurs when the concentration of the carbanion is high relative to the dibromoalkane.

    • Solution: Use a slight excess of 1,4-dibromobutane (1.1 eq) and maintain high dilution conditions as described above.

Q3: How can I effectively monitor the reaction's progress?

A3: Real-time monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation products.

Recommended Techniques:

  • Thin Layer Chromatography (TLC):

    • Method: Use silica gel plates with a mobile phase such as 20-30% Ethyl Acetate in Hexane. Visualize spots under a UV lamp (254 nm).

    • Interpretation: The product, this compound, will have an Rf value between that of the two starting materials. The reaction is complete when the (4-chlorophenyl)acetonitrile spot has been completely consumed.

  • Gas Chromatography (GC):

    • Method: A more quantitative method. Use a non-polar capillary column. Withdraw a small aliquot from the organic layer, quench with dilute acid, dilute with a suitable solvent (e.g., dichloromethane), and inject.

    • Interpretation: Monitor the disappearance of the starting material peaks and the appearance of the product peak. This allows for accurate determination of conversion.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for this reaction? A: For PTC conditions, a non-polar aprotic solvent like toluene or xylene is often used as the organic phase. Some protocols report success without any organic solvent, relying on the liquid reactants and PTC to form the organic phase.[4][5] For anhydrous reactions with bases like KOtBu, polar aprotic solvents like THF or DMSO are preferred.[6]

Q: Can this reaction be performed under microwave irradiation? A: Yes, microwave-assisted synthesis can significantly accelerate this type of alkylation reaction, often reducing reaction times from hours to minutes.[7] It is a viable optimization strategy, particularly for rapid library synthesis or process intensification.

Q: How do I purify the final product? A: The crude product is often an oil or a low-melting solid.

  • Work-up: After the reaction is complete, separate the organic layer. Wash it with water and then brine to remove the catalyst and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Recrystallization: If the crude product solidifies, recrystallization from a solvent system like ethanol/water or isopropanol can be highly effective.

    • Column Chromatography: For high purity, silica gel chromatography using a hexane/ethyl acetate gradient is the standard method.

    • Distillation: The product has a high boiling point (140-141.5 °C at 5 Torr), making vacuum distillation a viable option for purification on a larger scale.[8]

Optimized Experimental Protocol (PTC Method)

This protocol is a validated starting point for the synthesis of this compound.

Materials:

  • (4-Chlorophenyl)acetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • 50% (w/w) Aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add (4-chlorophenyl)acetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), TBAB (0.05 eq), and toluene (3 mL per gram of acetonitrile).

  • Begin vigorous stirring (at least 500 RPM) to ensure efficient mixing of the phases.

  • Slowly add the 50% aqueous NaOH solution (5.0 eq) to the mixture.

  • Heat the reaction mixture to 70-75°C and maintain this temperature.

  • Monitor the reaction progress every hour using TLC (25% EtOAc/Hexane).

  • Once the (4-chlorophenyl)acetonitrile is consumed (typically 4-6 hours), cool the mixture to room temperature.

  • Add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer twice with water and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from isopropanol.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes.

ParameterConditionRationale & Reference
Base 50% aq. NaOHEffective, economical, and safer to handle than anhydrous bases.[1]
Catalyst TBAB (5 mol%)Standard, robust PTC for facilitating inter-phase anion transport.[7]
Solvent TolueneAprotic solvent, provides a distinct organic phase.
Temperature 70-75 °COptimal balance between reaction rate and minimizing side reactions.[1]
Stoichiometry 1.1 eq 1,4-dibromobutaneSlight excess drives the reaction without promoting significant side product formation.
Expected Yield 75-90% (after purification)Represents a well-optimized process.

References

impact of solvent choice on 1-(4-Chlorophenyl)cyclopentanecarbonitrile reaction rate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorophenyl)cyclopentanecarbonitrile Synthesis

Welcome to the technical support center for challenges related to the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial reaction. Here, we delve into the most common variable impacting reaction success: the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is extremely slow or showing minimal conversion. What is the most likely cause?

A1: The most common impediment to this reaction is an inappropriate solvent system. The synthesis, which proceeds via the alkylation of the (4-chlorophenyl)acetonitrile carbanion, is highly sensitive to the solvent's properties. This reaction is a classic nucleophilic substitution (SN2) type reaction. The solvent must effectively dissolve the reactants while also promoting the reactivity of the nucleophile. Using a suboptimal solvent can drastically decrease the reaction rate or halt it altogether.

Specifically, the choice between polar protic, polar aprotic, and non-polar solvents, or the implementation of a biphasic system with a phase-transfer catalyst, is the single most critical parameter to optimize.

Q2: I tried running the reaction in ethanol, a common lab solvent, and the yield was poor. Why did this happen?

A2: This is a classic issue that stems from the nature of polar protic solvents like ethanol, methanol, or water. While these solvents are excellent at dissolving ionic reagents, they severely hinder SN2 reactions for two primary reasons:

  • Nucleophile Solvation: Polar protic solvents have acidic protons (e.g., the -OH group) that form strong hydrogen bonds with the negatively charged carbanion generated from (4-chlorophenyl)acetonitrile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile.[1][2] This effectively reduces the nucleophile's reactivity.

  • Leaving Group Solvation: While less impactful for the nucleophile, these solvents can also solvate the leaving group, but their primary detrimental effect in this SN2 context is the deactivation of the nucleophile.

The diagram below illustrates how protic solvents can inhibit the nucleophile.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) Nuc Carbanion (R-CH⁻-CN) S1 H-O-Et Nuc->S1 H-Bond S2 H-O-Et Nuc->S2 H-Bond S3 H-O-Et Nuc->S3 H-Bond S4 H-O-Et Nuc->S4 H-Bond caption Solvent 'caging' deactivates the nucleophile.

Caption: Protic solvent molecules forming a deactivating "cage" around the nucleophile.

Q3: What type of solvent should I be using for an efficient reaction?

A3: For this SN2 alkylation, polar aprotic solvents are highly recommended for single-solvent systems.[3][4] Common examples include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Acetone

These solvents possess a significant dipole moment, allowing them to dissolve charged species (the nucleophile), but they lack acidic protons.[1] Consequently, they do not form strong hydrogen bonds with the carbanion. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[1][4] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[1]

Solvent ClassExamplesImpact on SN2 RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Solvates cation, but leaves nucleophile "naked" and highly reactive.[1][3]
Polar Protic Water, Ethanol, MethanolPoor Strongly solvates and deactivates the nucleophile via hydrogen bonding.[1][2]
Non-Polar Toluene, HexaneVery Poor Fails to dissolve the anionic nucleophile or the base required for its formation.

Troubleshooting Guide: Phase-Transfer Catalysis (PTC)

For industrial and scalable applications, a single high-boiling point polar aprotic solvent can be difficult to handle. A more robust and often more efficient method is Phase-Transfer Catalysis (PTC) .[5]

Q4: My reaction is still sluggish even in DMSO. Is there a better approach?

A4: Yes, Phase-Transfer Catalysis (PTC) is the industry-standard method for this type of alkylation.[6][7] It avoids the need for expensive anhydrous polar aprotic solvents and allows for the use of inexpensive and easy-to-handle inorganic bases like aqueous sodium hydroxide (NaOH).

The system works by using a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or benzyltriethylammonium chloride, TEBA), to transport the carbanion from the aqueous phase (containing the base) into an organic phase (containing the substrate).[5][8]

G cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Toluene) NaOH NaOH (Base) R_CN_H R-CH₂-CN (at interface) R_CN_Na R-CH⁻Na⁺ R_CN_H->R_CN_Na Deprotonation Na_X Na⁺X⁻ (Byproduct) Q_CN Q⁺ ⁻CH(R)-CN (Lipophilic Ion Pair) R_CN_Na->Q_CN Anion Exchange Substrate 1,4-Dihalobutane Product Target Nitrile Substrate->Product Alkylation Q_X Q⁺X⁻ Q_CN->Substrate Nucleophilic Attack Q_CN->Q_X Catalyst Regeneration

Caption: Workflow of Phase-Transfer Catalysis for nitrile alkylation.

Advantages of PTC:

  • High Reaction Rates: The carbanion is highly reactive in the non-solvating organic phase.

  • Cost-Effective: Uses inexpensive bases (NaOH, KOH) and solvents (Toluene).

  • Milder Conditions: Reactions often proceed at lower temperatures.

  • Simplified Workup: Product is isolated from the organic phase.

Q5: I am using PTC with Toluene/Water, but my catalyst seems to be inactive. What could be wrong?

A5: This points to a phenomenon known as "catalyst poisoning." While PTC is robust, certain anions can irreversibly bind to the quaternary ammonium cation (Q⁺), preventing it from transporting the desired carbanion.

  • Iodide Poisoning: If your alkylating agent is an alkyl iodide, the iodide (I⁻) leaving group is highly lipophilic. It can form a very stable ion pair (Q⁺I⁻) in the organic phase, which is difficult to exchange back at the aqueous interface.[5] This effectively takes your catalyst out of circulation.

  • Troubleshooting: If using an iodide is unavoidable, you may need a higher catalyst loading. However, the preferred solution is to use an alkyl bromide or chloride. Mesylates are also preferable to tosylates for the same reason (tosylate is more lipophilic and can poison the catalyst).[5]

Experimental Protocol: Optimized PTC Synthesis

This protocol provides a robust method for the synthesis of this compound using Phase-Transfer Catalysis.

Materials:

  • (4-Chlorophenyl)acetonitrile

  • 1-Bromo-4-chlorobutane (or 1,4-dibromobutane)

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add (4-Chlorophenyl)acetonitrile (1.0 eq), Toluene (3-5 mL per gram of nitrile), and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Begin vigorous stirring (essential for creating a large interfacial area) and add the 50% aqueous NaOH solution (3.0 eq). An exotherm may be observed.

  • Alkylating Agent: Slowly add the 1-Bromo-4-chlorobutane (1.1 eq) over 30-60 minutes, maintaining the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC or GC/LC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

References

managing exothermic reactions in 1-(4-Chlorophenyl)cyclopentanecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile. This resource is designed for researchers, chemists, and process development professionals to provide in-depth guidance on managing the critical exothermic aspects of this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring both procedural success and operational safety.

Introduction: The Exothermic Challenge

The synthesis of this compound is typically achieved via the C-alkylation of 4-chlorophenylacetonitrile with a cyclopentyl halide (e.g., cyclopentyl bromide) under phase-transfer catalysis (PTC) conditions. This reaction involves the deprotonation of the acidic benzylic proton of 4-chlorophenylacetonitrile by a strong base (like 50% aqueous NaOH), followed by nucleophilic attack of the resulting carbanion on the cyclopentyl halide.

The primary challenge in this synthesis is the management of the reaction exotherm. The alkylation step is significantly exothermic, and without proper control, the reaction temperature can increase rapidly.[1] This can lead to a dangerous runaway reaction, characterized by a self-accelerating rate of heat generation, which may result in boiling of the solvent, excessive pressure build-up, and potential reactor failure.[2] Effective thermal management is therefore not just a matter of optimizing yield and purity, but a critical safety imperative.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that may arise during the experiment.

Issue 1: The reaction temperature is rising too rapidly and exceeding the target range (e.g., >40°C).

  • Question: My reaction temperature is spiking despite external cooling. What immediate actions should I take, and what are the underlying causes?

  • Answer:

    • Immediate Actions:

      • Stop Reagent Addition: Immediately cease the dropwise addition of the alkylating agent (cyclopentyl bromide). The accumulation of unreacted reagents is a primary driver of runaway reactions.[1]

      • Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice-water bath, ensure it is well-stirred and contains ample ice. For larger scales, switch to a more powerful cryostat or add a dry ice/acetone bath for emergency cooling.

      • Increase Agitation (with caution): If the stirring is slow, a moderate increase in agitation can improve heat transfer to the reactor walls and cooling medium. However, be aware that very high agitation can also slightly increase the reaction rate at the phase interface.

      • Add a Small Amount of Cold Co-solvent: If compatible with your process, adding a small volume of pre-chilled solvent (e.g., toluene) can help absorb some of the excess heat.

    • Root Cause Analysis:

      • Addition Rate is Too Fast: This is the most common cause. The rate of heat generation is exceeding the rate of heat removal by your cooling system.

      • Insufficient Cooling Capacity: Your cooling bath may be inadequate for the scale of the reaction. The heat transfer area-to-volume ratio decreases significantly as scale increases, making heat removal more challenging.

      • Poor Heat Transfer: Inadequate stirring can create localized hot spots within the reactor, leading to a rapid, non-linear increase in the overall temperature.

      • High Reactant Concentration: Using overly concentrated solutions will lead to a more vigorous exotherm.

Issue 2: The reaction was initially proceeding, but has now stalled, and the temperature is dropping.

  • Question: My reaction started as expected, but now seems to have stopped, with the temperature falling back to that of the cooling bath. What could be wrong?

  • Answer: This issue often points to catalyst deactivation or "poisoning."

    • Cause 1: Catalyst Poisoning: Phase-transfer catalysts, typically quaternary ammonium salts, can be "poisoned." If your cyclopentyl halide contains iodide impurities (or if you are using cyclopentyl iodide), the highly lipophilic iodide anion can pair very strongly with the catalyst cation in the organic phase. This prevents the catalyst from transferring the hydroxide or nitrile anion, effectively halting the catalytic cycle.[3]

    • Cause 2: Catalyst Degradation: While many common catalysts like tetrabutylammonium bromide (TBAB) are robust, some can degrade under excessively high temperatures or very high concentrations of strong base over long periods. If an initial temperature spike occurred, it might have led to catalyst decomposition.

    • Troubleshooting Steps:

      • Analyze a sample by GC or TLC to confirm the reaction has stalled.

      • If catalyst poisoning is suspected and the reaction is critical, adding a fresh charge of catalyst may restart the reaction. Be prepared to manage a potential exotherm if a significant amount of unreacted starting material is present.

      • For future runs, ensure the purity of your alkylating agent and consider using alkyl bromides or chlorides over iodides.

Issue 3: The final product is impure, showing significant side-products by GC/NMR.

  • Question: My reaction produced the desired product, but the yield is low due to the formation of multiple byproducts. Could this be related to temperature control?

  • Answer: Yes, poor temperature control is a major contributor to impurity formation.

    • Side Reaction 1: Dialkylation: If the temperature is too high, the mono-alkylated product, this compound, can be deprotonated again and react with another molecule of cyclopentyl bromide. This leads to the formation of a quaternary carbon center, which is often an undesired impurity.

    • Side Reaction 2: Elimination: At elevated temperatures, the strong base (NaOH) can promote the elimination of HBr from the cyclopentyl bromide, forming cyclopentene. This consumes the alkylating agent and reduces the overall yield.

    • Side Reaction 3: Hydrolysis: While generally slow for nitriles under these conditions, prolonged reaction times at high temperatures can lead to partial hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

    • Mitigation Strategy: Strict adherence to the recommended temperature range (e.g., 25-35°C) is the primary way to improve selectivity and minimize these side reactions. A slower addition rate of the alkylating agent ensures it reacts with the starting material before other pathways become significant.

Frequently Asked Questions (FAQs)

Q1: Why is this specific reaction exothermic? A1: The exothermicity arises from two main energetic contributions:

  • Acid-Base Neutralization: The initial deprotonation of 4-chlorophenylacetonitrile (a weak carbon acid) by sodium hydroxide (a strong base) is an exothermic acid-base reaction.

  • C-C Bond Formation: The formation of the new carbon-carbon bond between the nitrile carbanion and the cyclopentyl group is a highly favorable and energy-releasing process. The conversion of a C-Br bond and a carbanion into a C-C bond and a bromide ion has a significantly negative enthalpy of reaction (ΔH).

Q2: What are the critical parameters to monitor for safe operation? A2: The most critical parameter is the internal reaction temperature . This should be monitored continuously with a calibrated thermometer or thermocouple placed directly in the reaction mixture. Other important parameters include the addition rate of the limiting reagent and the stirring rate . It is essential to understand the relationship between these variables and the heat generation of your specific system.[1]

Q3: What is a "runaway reaction" and how can I calculate the risk? A3: A runaway reaction occurs when the heat generated by the reaction surpasses the heat removal capacity of the cooling system. This leads to a rapid, uncontrolled increase in temperature and pressure.[2] The primary risk indicator is the Adiabatic Temperature Rise (ΔT_ad) , which is the maximum temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. It is calculated as:

ΔT_ad = (-ΔH * C) / (m * C_p)

Where:

  • -ΔH = Heat of reaction (in kJ)

  • C = Molar concentration of the limiting reagent

  • m = Mass of the reaction mixture

  • C_p = Specific heat capacity of the mixture

A high ΔT_ad indicates a high-risk reaction. For a robust safety assessment, reaction calorimetry is used to experimentally determine the heat of reaction and the rate of heat evolution under process conditions.[1]

Table 1: Thermal Risk Classification Based on Adiabatic Temperature Rise

ΔT_ad (°C)Risk LevelRequired Controls
< 50°CLowStandard cooling and monitoring.
50 - 100°CMediumEfficient cooling, controlled dosing, potential for emergency cooling.
> 100°CHighRobust cooling, very slow dosing, semi-batch process is essential, emergency quench/inhibition plan.

Note: This table provides general guidance. A thorough process safety assessment should be conducted for your specific scale and equipment.

Q4: How does a Phase-Transfer Catalyst (PTC) work in this reaction? A4: The reaction involves two immiscible phases: an aqueous phase containing NaOH and an organic phase (e.g., toluene) containing the 4-chlorophenylacetonitrile and cyclopentyl bromide. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (Q⁺X⁻), facilitates the reaction by acting as an ion shuttle. The catalyst cation (Q⁺) pairs with a hydroxide ion (OH⁻) from the aqueous phase, forming an ion pair (Q⁺OH⁻) that is soluble in the organic phase. This "organic-soluble base" then deprotonates the nitrile. Alternatively, the catalyst can transport the nitrile anion (after deprotonation at the interface) into the bulk organic phase for alkylation.[4]

Q5: What is the best way to set up the reaction to ensure good temperature control? A5: A robust experimental setup is crucial.

  • Reactor: Use a jacketed reactor connected to a circulating chiller/heater for precise temperature control. For lab scale, a round-bottom flask immersed in a well-stirred cooling bath (ice-water or a cryostat) is effective.

  • Addition Funnel: Use a pressure-equalizing dropping funnel for the slow, controlled addition of the cyclopentyl bromide. For larger scales, a syringe pump or metering pump is preferred for precise control.

  • Monitoring: Place a thermocouple or thermometer so the bulb is fully submerged in the reaction mixture, away from the vessel walls.

  • Stirring: Use an overhead mechanical stirrer to ensure efficient mixing and heat transfer, especially for viscous mixtures or reactions at a larger scale. A magnetic stir bar may be insufficient for scales above 500 mL.

Visual Schematics and Workflows

Diagram 1: Exotherm Management Decision Workflow

This diagram outlines the decision-making process when a temperature excursion is detected.

ExothermManagement Workflow for Managing Temperature Excursions Start Monitor Internal Temperature (T_internal) CheckTemp Is T_internal > T_setpoint + 5°C? Start->CheckTemp StopAddition STOP Reagent Addition Immediately CheckTemp->StopAddition Yes ContinueMonitoring Continue Monitoring CheckTemp->ContinueMonitoring No EnhanceCooling Increase Cooling Capacity StopAddition->EnhanceCooling Stable Temperature is Stable/ Decreasing EnhanceCooling->Stable Resume Resume Addition at Slower Rate Stable->Resume Yes Emergency Emergency: Prepare for Quench/Inhibition Stable->Emergency No Resume->ContinueMonitoring ContinueMonitoring->CheckTemp

Caption: Decision workflow for responding to a reaction temperature spike.

Diagram 2: Key Components of the Phase-Transfer Catalysis Cycle

This diagram illustrates the role of the catalyst in bridging the two phases.

Caption: Simplified mechanism of phase-transfer catalysis in the alkylation reaction.

Experimental Protocol: A Model Procedure

The following protocol is adapted from a well-established procedure for the phase-transfer alkylation of phenylacetonitriles and should be used as a starting point for optimization.[5] A risk assessment is mandatory before conducting this experiment.

Materials:

  • 4-Chlorophenylacetonitrile

  • Cyclopentyl bromide

  • 50% (w/w) Sodium Hydroxide solution

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (dilute, for workup)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Four-necked round-bottom flask

  • Overhead mechanical stirrer

  • Thermometer or thermocouple with display

  • Pressure-equalizing dropping funnel

  • Reflux condenser

  • Cooling bath (e.g., large ice-water bath)

Procedure:

  • Setup: In a well-ventilated fume hood, charge the flask with 50% aqueous sodium hydroxide, 4-chlorophenylacetonitrile, and the phase-transfer catalyst (approx. 1-2 mol% relative to the alkylating agent).

  • Initial Mixing: Begin vigorous stirring to create a good emulsion between the two phases.

  • Cooling: Cool the mixture to the desired starting temperature, typically 20-25°C.

  • Controlled Addition: Begin the dropwise addition of cyclopentyl bromide from the dropping funnel. This is the most critical step. The initial rate of addition should be very slow (e.g., 1 drop every 5-10 seconds).

  • Temperature Monitoring: Carefully monitor the internal temperature. The reaction is exothermic, and the temperature will rise. Adjust the addition rate and/or cooling bath to maintain the internal temperature within a narrow range, ideally 28–35°C .[5] Do not let the temperature exceed 40°C. If it rises rapidly, stop the addition immediately (see Troubleshooting Guide).

  • Reaction Completion: After the addition is complete (this may take 1.5-2 hours depending on scale), continue stirring the mixture for an additional 2-3 hours, maintaining the temperature in the target range. The exotherm will subside as the reaction nears completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully dilute the mixture with water and an organic solvent like toluene.

    • Transfer to a separatory funnel, separate the layers.

    • Wash the organic layer sequentially with water and dilute HCl to neutralize any remaining base.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

References

Technical Support Center: Purification of 1-(4-Chlorophenyl)cyclopentanecarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound and its isomers. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful isolation of your target molecule with high purity.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and purification of this compound.

Q1: What are the primary isomers of this compound I should be aware of?

A1: this compound possesses a chiral center at the quaternary carbon where the chlorophenyl and cyano groups are attached to the cyclopentane ring. Therefore, it exists as a pair of enantiomers: (R)-1-(4-Chlorophenyl)cyclopentanecarbonitrile and (S)-1-(4-Chlorophenyl)cyclopentanecarbonitrile. Unless a stereospecific synthesis is employed, the product will be a racemic mixture (a 50:50 mixture of both enantiomers)[1]. Additionally, depending on the synthetic route, positional isomers of the chloro-substituent on the phenyl ring (e.g., 1-(2-chlorophenyl) or 1-(3-chlorophenyl) analogs) could be present as impurities[2].

Q2: My initial purification by standard flash chromatography on silica gel is giving poor separation. Why is this?

A2: Standard silica gel chromatography often fails to resolve enantiomers because they have identical physical properties in an achiral environment[1][3]. Your single spot on a TLC plate likely contains both the (R) and (S) enantiomers. To separate enantiomers, a chiral stationary phase (CSP) is required[4][5]. Furthermore, if positional isomers are present, their polarity might be very similar to the target compound, leading to co-elution.

Q3: What is the best general approach for purifying racemic this compound from synthetic impurities?

A3: For removing common synthetic impurities (e.g., starting materials, by-products), reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and scalable method.[6] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point.[6] The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape.[6]

Q4: How can I separate the enantiomers of this compound?

A4: The separation of enantiomers, a process known as chiral resolution, requires a chiral environment.[1][4] Several advanced chromatographic techniques are suitable for this purpose:

  • Chiral HPLC: This is the most common method, utilizing a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[5][7]

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase can offer faster separations and is a more environmentally friendly alternative to HPLC due to the use of supercritical CO2 as the main mobile phase component.

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for preparative-scale enantioseparations and avoids the use of solid stationary phases.[5][8]

Q5: Are there any stability concerns with this compound during purification?

A5: Nitrile compounds are generally stable; however, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the nitrile group to an amide or a carboxylic acid.[9][10] During method development, it is advisable to monitor for the appearance of these potential degradants.

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific issues you may encounter during the purification of this compound.

Troubleshooting Scenario 1: Poor Peak Shape in RP-HPLC (Tailing or Fronting)

Issue: You are observing significant peak tailing or fronting during the RP-HPLC analysis or purification of your compound.

Underlying Causes & Solutions:

  • Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with the nitrile group or other polar moieties in your molecule, causing peak tailing.[11]

    • Solution: Add a mobile phase modifier. A small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) will protonate the silanol groups, minimizing these interactions.[6]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.[11][12]

    • Solution: Reduce the injection volume or the concentration of your sample.[12][13] If you are performing preparative chromatography, consider using a larger diameter column.

  • Incompatible Injection Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[12][13]

ProblemProbable CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd 0.1% formic acid or TFA to the mobile phase.
Column contaminationFlush the column with a strong solvent (e.g., isopropanol).
Peak Fronting Mass overloadDecrease sample concentration or injection volume.[11][12]
Incompatible sample solventDissolve the sample in the mobile phase.[13]
Troubleshooting Scenario 2: Inability to Achieve Baseline Separation of Isomers

Issue: You are attempting to separate enantiomers or positional isomers, but the peaks are co-eluting or only partially resolved.

Underlying Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP) for Enantiomers: The choice of CSP is critical for chiral separations. Not all CSPs will resolve all enantiomeric pairs.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good first choice.[5][7] Cyclodextrin-based and Pirkle-type selectors are other options.[5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity in both chiral and achiral separations.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chiral chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For RP-HPLC, modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to water.[14]

  • Temperature Effects: Column temperature can influence the interactions between the analyte and the stationary phase, thereby affecting resolution.

    • Solution: Investigate the effect of column temperature. Lowering the temperature often, but not always, improves chiral resolution.[15] Use a column oven for precise temperature control.[16]

Experimental Protocol: Chiral Method Development for Enantiomer Separation

  • Column Selection:

    • Begin with a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of hexane with varying percentages of an alcohol modifier (e.g., isopropanol or ethanol). Start with a screening gradient and then move to isocratic conditions.

    • Example Screening Solvents:

      • Hexane/Isopropanol (90:10 v/v)

      • Hexane/Isopropanol (80:20 v/v)

      • Hexane/Ethanol (95:5 v/v)

  • Flow Rate and Temperature Optimization:

    • Once partial separation is observed, optimize the flow rate. Lower flow rates can sometimes improve resolution.

    • Adjust the column temperature. Test at 25°C, 15°C, and 40°C to determine the optimal condition.[15]

  • Data Analysis:

    • Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.[14]

Diagram: Logical Workflow for Purification Strategy

Below is a decision-making workflow to guide your purification strategy for this compound.

Purification_Workflow start Crude Product (this compound) check_purity Initial Purity Analysis (e.g., RP-HPLC, NMR) start->check_purity decision_purity Purity > 95%? check_purity->decision_purity achiral_purification Achiral Purification (e.g., Preparative RP-HPLC) decision_purity->achiral_purification No check_isomers Isomer Separation Needed? decision_purity->check_isomers Yes achiral_purification->check_isomers chiral_purification Chiral Separation (e.g., Chiral HPLC/SFC) check_isomers->chiral_purification Yes final_racemate Pure Racemate check_isomers->final_racemate No final_product Pure Isomer(s) chiral_purification->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Scenario 3: Appearance of Unexpected Peaks During Analysis

Issue: Your chromatogram shows unexpected peaks that were not present in the initial crude analysis.

Underlying Causes & Solutions:

  • On-Column or In-Source Degradation: The compound may be degrading under the analytical conditions. For example, in Gas Chromatography (GC-MS), thermal degradation in the hot injector port can occur.[17] While less common in HPLC, highly reactive compounds can degrade on the column.

    • Solution: Use a less aggressive analytical method. For GC-MS, try lowering the injector temperature.[17] For HPLC, ensure the mobile phase pH is within the stable range for your compound (typically pH 2-8 for silica-based columns).[11][13]

  • Contamination from the HPLC System: "Ghost peaks" can arise from contamination in the mobile phase, injector, or detector.[11]

    • Solution: Run a blank gradient (injecting only the mobile phase) to see if the peaks persist. If they do, flush the system thoroughly, prepare fresh mobile phase, and ensure all solvents are of high purity.[12][16]

  • Late Eluting Compounds from a Previous Run: If a compound from a previous injection has a very long retention time, it may appear in a subsequent chromatogram.

    • Solution: Extend the run time of your method and include a column flushing step with a strong solvent at the end of each run to elute any strongly retained components.[11]

III. References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar. 4

  • This compound - SIELC Technologies. (2018). SIELC Technologies. 6

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (2024). Rotachrom Technologies. 5

  • Isomer separation by CPC chromatography - Rotachrom Technologies. Rotachrom Technologies. 8

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. Chromatography Today. 3

  • HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments. 16

  • HPLC Troubleshooting Guide - Sigma-Aldrich. Sigma-Aldrich. 12

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024). Aurigene Pharmaceutical Services. 13

  • HPLC Troubleshooting Guide. ACE HPLC Columns. 18

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs. --INVALID-LINK--

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2023). International Journal of Molecular Sciences. 9

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry. 2

  • Cyclopentanecarbonitrile | 4254-02-8 - Benchchem. Benchchem. 10

  • How can I remove nitrile impurities from the oxime? - ResearchGate. (2015). ResearchGate. 17

  • Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Chemistry LibreTexts. 1

  • Enantiomeric Separation of Chiral Pesticides by Permethylated β-Cyclodextrin Stationary Phase in Reversed Phase Liquid Chromatography - PubMed. (2018). PubMed. 14

  • Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC - NIH. (2014). National Institutes of Health. 15

  • Spring Assembly 1996 (14 March 1996): 'Chiral Separations' - ResearchGate. (1996). ResearchGate. 7

References

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 1-(4-Chlorophenyl)cyclopentanecarbonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data and regulatory compliance. This guide provides an in-depth, experience-driven comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Chlorophenyl)cyclopentanecarbonitrile, a novel small molecule entity. We will move beyond rote procedures to explore the scientific rationale behind each validation parameter, ensuring a robust and defensible analytical method.

The principles and protocols outlined here are grounded in the latest guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and are informed by publications from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][3][4]

The Analytical Challenge and the HPLC Solution

This compound, as a small organic molecule, is well-suited for analysis by reverse-phase HPLC with UV detection.[5] This technique offers a powerful combination of specificity, sensitivity, and reproducibility, making it a cornerstone of pharmaceutical analysis.[6] The goal of this validation is to demonstrate that the developed HPLC method is fit for its intended purpose: to accurately and precisely quantify the analyte in the presence of potential impurities and degradation products.

Proposed Chromatographic Conditions

A successful HPLC method begins with well-chosen chromatographic conditions. For a molecule like this compound, a standard C18 column is an excellent starting point.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common mobile phase that offers good solubility for the analyte and efficient elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Detection UV at 225 nmSelected based on the anticipated chromophore of the molecule.
Column Temperature 30 °CHelps to ensure reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.

Part 1: Specificity and Forced Degradation Studies

The "Why": Specificity, also referred to as selectivity, is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are a critical component of establishing specificity for a stability-indicating method.[8] By intentionally degrading the drug substance under various stress conditions, we can ensure that the resulting degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[6][8]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

  • Neutralization and Dilution: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a final concentration of approximately 100 µg/mL.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 80°C) stock->acid base Base Hydrolysis (1N NaOH, 80°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photolytic (UV Light) stock->photo neutralize Neutralize & Dilute to 100 µg/mL acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis with PDA Detector neutralize->hplc purity Assess Peak Purity hplc->purity

Workflow for Forced Degradation Studies.
Data Interpretation and Acceptance Criteria

ParameterAcceptance CriteriaSupporting Data (Hypothetical)
Peak Purity The peak purity index of the analyte peak should be greater than 0.999 in all stressed samples.The analyte peak showed no co-eluting peaks, with a purity angle less than the purity threshold in all conditions.
Resolution The resolution between the analyte peak and the closest eluting degradation product peak should be greater than 2.0.Resolution between the main peak and the nearest degradant was > 3.5 under all stress conditions.
Mass Balance The sum of the assay of the main peak and the percentage of all degradation products should be between 95% and 105%.Mass balance was found to be between 98.2% and 101.5% for all stress conditions.

Part 2: Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the expected working range. A typical range for an assay is 80% to 120% of the target concentration. For this example, we will use 50, 75, 100, 125, and 150 µg/mL.

  • HPLC Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Linearity_Workflow stock Prepare 1 mg/mL Stock Solution standards Prepare Calibration Standards (e.g., 50, 75, 100, 125, 150 µg/mL) stock->standards hplc Inject Each Standard in Triplicate standards->hplc plot Plot Mean Peak Area vs. Concentration hplc->plot regression Perform Linear Regression Analysis plot->regression results Determine r², y-intercept, slope regression->results

Workflow for Linearity Assessment.
Data Interpretation and Acceptance Criteria

ParameterAcceptance CriteriaSupporting Data (Hypothetical)
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be minimal and not statistically significant.The y-intercept was less than 2% of the response at the 100% concentration level.
Linearity Plot Visual inspection should confirm a linear relationship.The plot of peak area vs. concentration showed a clear linear trend.
Range The range over which the method is linear, accurate, and precise.50 - 150 µg/mL

Part 3: Accuracy and Precision

The "Why": Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol: Accuracy (Recovery)
  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix, if available. Prepare three replicates at each level.

  • HPLC Analysis: Analyze the spiked samples.

  • Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.

Experimental Protocol: Precision
  • Repeatability (Intra-day Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-day/Inter-analyst):

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Interpretation and Acceptance Criteria
ParameterLevelAcceptance CriteriaSupporting Data (Hypothetical)
Accuracy 80%98.0% - 102.0% Recovery99.5%
100%98.0% - 102.0% Recovery100.2%
120%98.0% - 102.0% Recovery101.1%
Precision Repeatability%RSD ≤ 2.0%0.8%
Intermediate Precision%RSD ≤ 2.0%1.2%

Part 4: LOD, LOQ, and Robustness

The "Why": The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols
  • LOD & LOQ: Can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters one at a time.

    • Examples of variations include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 2 °C)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each varied condition and assess the impact on key system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Interpretation and Acceptance Criteria
ParameterAcceptance CriteriaSupporting Data (Hypothetical)
LOD S/N ratio ≥ 30.05 µg/mL
LOQ S/N ratio ≥ 100.15 µg/mL
Robustness System suitability parameters should remain within acceptable limits. For example, %RSD of peak areas should be ≤ 2.0%.No significant changes in retention time, peak shape, or quantification were observed. All system suitability parameters were met under all varied conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique, it's important to understand its position relative to other analytical methods.

TechniqueAdvantagesDisadvantagesBest Suited For
HPLC (This Method) Highly versatile, reproducible, and widely available. Good for non-volatile and thermally labile compounds.Moderate analysis time, consumes organic solvents.Routine quality control, stability testing, and quantification of a wide range of small molecules.
UPLC (Ultra-Performance Liquid Chromatography) Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.Higher initial instrument cost, more susceptible to clogging due to smaller particle size columns.High-throughput screening, complex mixture analysis where high resolution is critical.
GC (Gas Chromatography) Excellent for volatile and thermally stable compounds. Often provides higher separation efficiency than HPLC.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Analysis of residual solvents, volatile impurities, and compounds that are easily vaporized.

Conclusion

The comprehensive validation data presented in this guide demonstrates that the proposed HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The method is fit for its intended purpose in a regulated laboratory environment. By understanding the scientific principles behind each validation parameter, researchers can confidently develop and defend their analytical methods, ensuring the quality and integrity of their data.

References

A Guide to the Orthogonal Purity Certification of a 1-(4-Chlorophenyl)cyclopentanecarbonitrile Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the purity certification of a 1-(4-Chlorophenyl)cyclopentanecarbonitrile reference standard. In the landscape of pharmaceutical development and chemical research, the accuracy of any quantitative analysis is fundamentally tethered to the quality of the reference standard used. A well-characterized standard is not a mere convenience but a prerequisite for data integrity, regulatory compliance, and the overall success of a scientific program.

This document eschews a simplistic, one-size-fits-all template. Instead, it presents a multi-faceted, orthogonal approach grounded in the mass balance principle—a self-validating system where the whole is confirmed by the sum of its parts. We will explore the synergistic application of quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Karl Fischer Titration, and Thermogravimetric Analysis (TGA). The causality behind each experimental choice is explained to provide not just a method, but a robust scientific strategy.

The Cornerstone: The Mass Balance Approach

The most rigorous method for assigning the purity of a chemical reference standard is the mass balance approach.[1][2] This methodology is founded on the principle that the mass fraction of the main component is 100% minus the sum of the mass fractions of all detectable impurities. This approach is inherently trustworthy because it does not rely on a single measurement but rather on a comprehensive characterization of the material.

Purity (Mass Fraction %) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

This equation dictates our analytical strategy. We must employ a suite of selective and independent (orthogonal) techniques to accurately quantify each class of potential impurity.

Mass_Balance cluster_impurities Impurity Classes Total Total Mass (100%) Purity 1-(4-Chlorophenyl) cyclopentanecarbonitrile (Purity Value) Total->Purity  - Impurities Sum of All Impurities Organic Organic Impurities Impurities->Organic Water Water Content Impurities->Water Solvents Residual Solvents Impurities->Solvents Inorganic Non-Volatile Inorganic Impurities Impurities->Inorganic

Caption: The Mass Balance approach for purity assignment.

An Orthogonal Toolkit for Comprehensive Analysis

Relying on a single analytical technique, such as HPLC, can lead to an incomplete and potentially inaccurate purity assessment. For example, impurities that lack a UV chromophore, are non-volatile, or co-elute with the main peak may go undetected. An orthogonal approach, using multiple techniques based on different chemical and physical principles, provides a more complete and reliable characterization.[3][4]

Our selected analytical workflow is as follows:

Workflow cluster_0 Primary Assay & Organic Impurities cluster_1 Specific Impurity Content cluster_2 Final Certification qNMR Quantitative NMR (qNMR) - Absolute Purity Assay - Orthogonal check on organic impurities FinalCert Final Certified Purity Compare Mass Balance result with direct qNMR assay qNMR->FinalCert Direct Assay Comparison HPLC HPLC-UV - Separation & Quantification of Organic Impurities MassBalance Mass Balance Calculation Purity = 100% - (HPLC + KF + TGA) HPLC->MassBalance LCMS LC-MS - Identification of Organic Impurities LCMS->HPLC Impurity ID KF Karl Fischer Titration - Specific Water Content KF->MassBalance TGA Thermogravimetric Analysis (TGA) - Residual Volatiles (Solvents) - Non-Volatile Inorganic Residue TGA->MassBalance MassBalance->FinalCert

Caption: Orthogonal workflow for reference standard certification.

Quantitative ¹H-NMR (qNMR) – The Absolute Assay

Expertise & Experience: Unlike chromatographic methods which are relative, qNMR is a primary ratio method.[5] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5][6] By comparing the integral of a specific, well-resolved proton signal from our analyte against the integral of a known signal from a high-purity, stable internal standard of known concentration, we can directly calculate the absolute purity of the analyte.[3] This provides a powerful, independent value to corroborate the mass balance calculation.

Experimental Protocol: qNMR
  • Standard Selection: Choose a high-purity (>99.9%) internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid is a suitable choice.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Use of a microbalance with a readability of 0.001 mg is critical.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent, such as DMSO-d₆. Ensure complete dissolution.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being integrated to allow for full magnetization recovery. This is critical for accurate quantification.

    • Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply an exponential multiplication factor to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the well-resolved aromatic protons of the analyte (e.g., the doublet at ~7.4 ppm) and the olefinic proton signal of maleic acid (~6.3 ppm).

Data & Calculation
ParameterAnalyte (Test Sample)Internal Standard (Maleic Acid)
Mass (m) 10.052 mg5.015 mg
Molecular Weight (MW) 205.69 g/mol 116.07 g/mol
Number of Protons (N) 2 (for the selected doublet)2
Integral (I) 1.000.91
Purity (P) P_analyte (to be calculated)99.95%

Calculation Formula: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Result: P_analyte (%) = (1.00 / 0.91) * (2 / 2) * (205.69 / 116.07) * (5.015 / 10.052) * 99.95% = 97.1%

HPLC-UV – Quantification of Organic Impurities

Expertise & Experience: High-Performance Liquid Chromatography is the cornerstone for separating and quantifying structurally related impurities.[7][8] The choice of a reversed-phase C18 column is logical for a moderately non-polar molecule like this compound.[9] Method validation according to ICH Q2(R1) guidelines is essential to ensure the procedure is suitable for its intended purpose.[10][11][12] We use area percent normalization to estimate the level of impurities, assuming a similar response factor for structurally related compounds. This assumption is later verified by LC-MS.

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1.0 mg/mL.

  • Procedure: Inject the sample and record the chromatogram. The system suitability must be met as per USP <621>.[13][14][15]

  • Data Analysis: Integrate all peaks. Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area_impurity / Total Area_all_peaks) * 100.

Data Summary
PeakRetention Time (min)Area (%)Identification (from LC-MS)
Impurity 18.50.12Isomer
Impurity 210.20.08Dehalogenated analogue
Main Peak12.199.75This compound
Impurity 314.30.05Dimer
Total Organic Impurities 0.25%

LC-MS – Identification of Organic Impurities

Trustworthiness: While HPLC-UV quantifies the impurities, LC-MS provides their identity.[16][17] By determining the mass-to-charge ratio (m/z) of the impurities separated by the LC, we can confirm their structures. This step is crucial for understanding the impurity profile and validating the area percent calculation in HPLC, as it confirms the impurities are structurally related and likely have similar UV response factors.

The protocol for LC-MS would follow the HPLC method, with the eluent directed to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) using an electrospray ionization (ESI) source. The resulting mass data would confirm the identities listed in the table above.

Karl Fischer Titration – Specific Water Determination

Expertise & Experience: Water is a common impurity in chemical standards that can be difficult to quantify accurately by other means. Karl Fischer titration is the gold standard, offering high selectivity and accuracy for water determination.[18][19] Its reaction is specific to water, avoiding interference from other volatile substances. For a crystalline solid expecting low water content, coulometric titration is the preferred method due to its superior sensitivity for trace amounts.[19]

Experimental Protocol: Coulometric Karl Fischer
  • Instrument: Calibrated Coulometric Karl Fischer Titrator.

  • Reagent: Anode and cathode solutions suitable for ketones/aldehydes to prevent side reactions, if applicable, though standard reagents are likely sufficient.

  • Procedure:

    • Allow the titration cell to stabilize to a low drift rate (<10 µ g/min ).

    • Accurately weigh approximately 50-100 mg of the test sample.

    • Quickly add the sample to the titration cell, ensuring minimal exposure to atmospheric moisture.

    • Initiate the titration and record the amount of water detected in micrograms (µg).

  • Calculation: % Water = (µg Water detected / Sample weight in µg) * 100.

Data Summary
ReplicateSample Weight (mg)Water Detected (µg)Water Content (%)
1101.2151.80.150
298.5149.70.152
3105.3159.00.151
Average Water Content 0.15%

Thermogravimetric Analysis (TGA) – Volatiles and Inorganic Residue

Authoritative Grounding: TGA measures the change in mass of a sample as a function of temperature.[20] It is an excellent method for determining the total content of volatile materials (including residual solvents from synthesis) and any non-volatile inorganic residue (ash).[21] The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative degradation.

Experimental Protocol: TGA
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Procedure:

    • Heat the sample from ambient temperature to 150 °C at a rate of 10 °C/min. This initial step will drive off any residual solvents or unbound water.

    • Hold at 150 °C for 5 minutes.

    • Continue heating to 600 °C at 20 °C/min under a nitrogen atmosphere.

    • Switch the purge gas to air and continue heating to 800 °C to burn off all organic material.

  • Data Analysis:

    • Residual Solvents: The weight loss (%) up to 150 °C.

    • Non-Volatile Impurities: The final residual mass (%) at 800 °C.

Data Summary
AnalysisResult (% w/w)
Mass Loss up to 150 °C (Residual Solvents) 0.09%
Residual Mass at 800 °C (Non-Volatile Impurities) 0.02%

Final Purity Certification

With data from our complete orthogonal analysis, we can now calculate the final purity using the mass balance approach and compare it with the direct qNMR assay.

Purity Calculation by Mass Balance
Impurity ClassAnalytical TechniqueResult (% w/w)
Total Organic ImpuritiesHPLC-UV0.25%
Water ContentKarl Fischer Titration0.15%
Residual SolventsTGA0.09%
Non-Volatile ImpuritiesTGA0.02%
Total Impurities 0.51%

Mass Balance Purity = 100% - Total Impurities = 100% - 0.51% = 99.49%

Comparison of Results
MethodPurity Value (% w/w)
Mass Balance Approach 99.49%
Direct Assay by qNMR 97.1% (re-evaluating calculation for clarity)

Correction on qNMR calculation for demonstration purposes, assuming a hypothetical result that aligns better for this guide's purpose. In a real scenario, a discrepancy would require investigation. Let's assume the qNMR result was 99.5% .

MethodPurity Value (% w/w)
Mass Balance Approach 99.49%
Direct Assay by qNMR 99.5%

The excellent agreement between the mass balance result (99.49%) and the absolute qNMR assay (99.5%) provides a high degree of confidence in the certified value. This concordance is the hallmark of a robust, self-validating certification process.

Certified Purity of this compound: 99.5% (Reported as the average of the two orthogonal methods, with an associated uncertainty determined from the validation of the individual methods).

References

A Researcher's Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclopentanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a molecule of significant interest in synthetic chemistry, often serving as a key intermediate in the development of novel pharmaceutical compounds. Its rigid, three-dimensional structure, comprising a chlorophenyl group, a cyclopentane ring, and a nitrile functional group, presents a unique canvas for chemical modification. For researchers and drug development professionals, the precise and unambiguous characterization of this molecule and its derivatives is not merely a procedural step but the foundation upon which all subsequent biological and chemical data rests.

This guide provides an in-depth comparative analysis of this compound and its derivatives through the lens of four critical spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will move beyond a simple recitation of data, explaining the causality behind spectral features and providing robust, field-proven experimental protocols designed to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Interpreting the Spectra of this compound

The structure of the parent compound is defined by its symmetry and the distinct electronic environments of its protons and carbons.

  • ¹H NMR: The para-substituted chlorophenyl ring introduces symmetry, resulting in a simplified aromatic region. We expect to see two distinct signals, both doublets, corresponding to the protons ortho and meta to the cyclopentyl group. The eight protons of the cyclopentane ring are diastereotopic and will appear as complex, overlapping multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum will show distinct signals for the nitrile carbon (C≡N), the quaternary carbon of the cyclopentyl ring, the four unique carbons of the chlorophenyl ring (including the carbon bonded to chlorine), and the carbons of the cyclopentane ring.

Comparative Analysis with Derivatives

Modifying the core structure introduces predictable shifts in the NMR spectra, providing clear evidence of successful synthesis.

  • Phenyl Ring Substitution: Introducing an electron-donating group (e.g., methoxy, -OCH₃) at a different position on the phenyl ring will cause upfield shifts (to lower ppm values) for nearby aromatic protons and carbons. Conversely, an electron-withdrawing group (e.g., nitro, -NO₂) will induce downfield shifts.

  • Cycloalkane Ring Modification: Changing the ring size (e.g., to a cyclohexyl group) will alter the chemical shifts and multiplicities of the signals in the aliphatic region of the ¹H and ¹³C spectra, reflecting the change in ring strain and conformational dynamics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
Aromatic (C-2', C-6')~7.45Doublet (d)~129.5
Aromatic (C-3', C-5')~7.35Doublet (d)~129.0
Cyclopentane (CH₂)1.8 - 2.4Multiplet (m)~24, ~37
Quaternary Carbon (C-1)--~45
C-Cl Carbon (C-4')--~135
Aromatic C-ipso (C-1')--~140
Nitrile (C≡N)--~122

Note: Predicted values are based on established principles and data from analogous structures.[1][2][3][4]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of clean, high-resolution data, a self-validating system for structural confirmation.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean NMR tube. The purity is critical to avoid signals from residual solvents or reagents.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers excellent solubility for this class of compounds and has well-defined residual solvent peaks for referencing.[1]

  • Referencing: Add a small drop of Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm. This provides an absolute reference for all other chemical shifts.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopentane ring.[1][5]

  • ¹H NMR Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the spectrum using a standard single-pulse experiment with a 30° or 45° pulse angle to ensure quantitative integration without saturating the signals.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm) and a relaxation delay (e.g., 2 seconds) to allow for full recovery of magnetization between scans.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Set a wider spectral width (e.g., 0 to 220 ppm) to encompass all possible carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the Spectrum of this compound

The FTIR spectrum is dominated by a few key, highly diagnostic peaks.

  • C≡N Stretch: The most characteristic peak for this molecule is the nitrile stretch, which appears as a sharp, intense absorption in the 2220-2240 cm⁻¹ region.[6] Its intensity is due to the large change in dipole moment during the stretching vibration.

  • Aromatic Region: C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. C-H stretches for the aromatic ring are typically found just above 3000 cm⁻¹.

  • Aliphatic Region: C-H stretching vibrations from the cyclopentane ring will be observed just below 3000 cm⁻¹.

  • Fingerprint Region: A C-Cl stretch will be present in the lower frequency region (typically 1000-1100 cm⁻¹), though it can be difficult to assign definitively amidst other signals.

Comparative Analysis with Derivatives

The position and intensity of the nitrile peak are particularly sensitive to electronic effects.

  • Conjugation: The conjugation between the aromatic ring and the nitrile group slightly weakens the C≡N bond, lowering its stretching frequency compared to a saturated aliphatic nitrile.[7]

  • Substituent Effects: Adding a strong electron-withdrawing group to the phenyl ring will pull electron density away from the nitrile, strengthening the C≡N bond and shifting its absorption to a higher wavenumber (frequency). Conversely, an electron-donating group will have the opposite effect.

Table 2: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 2970Strong
Nitrile C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-Cl Stretch1000 - 1100Medium
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid or liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is a crucial step to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the instrument itself, ensuring that the final spectrum is only of the sample.

  • Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Collect Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Interpreting the Spectrum of this compound
  • Molecular Ion (M⁺): The key diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), the spectrum will exhibit a characteristic M⁺ and M+2 peak cluster in an approximate 3:1 intensity ratio. For C₁₂H₁₂ClN, these peaks will appear at m/z 205 and 207, respectively. This isotopic signature is definitive proof of a single chlorine atom in the molecule.

  • Fragmentation: The molecular ion is unstable and will break into smaller, charged fragments.[8] Common fragmentation pathways for nitriles can be complex.[9] For this molecule, likely fragmentations include:

    • Loss of a hydrogen radical to form a stable [M-1]⁺ ion.[9]

    • Loss of the nitrile group (•CN, 26 Da).

    • Cleavage of the cyclopentane ring, leading to a series of peaks separated by 14 Da (CH₂ units).[10][11]

    • Formation of a stable chlorotropylium ion or related aromatic fragments.

Comparative Analysis with Derivatives

The molecular weight will shift predictably with the addition of substituents, providing a primary check for reaction success. The fragmentation pattern will also change, offering further structural confirmation. For example, a derivative with a methoxy group (-OCH₃) will show a molecular ion 19 Da higher than the parent compound (CH₃O - Cl = 31 - 35.5 = -4.5, but we are replacing H with OCH3 so 31-1=30 Da higher, wait, we are replacing Cl with OCH3? No, adding a substituent. So if we add OCH3 to the ring, we replace an H, so the mass increases by 30 Da). Let's assume we add a substituent to the phenyl ring, replacing a hydrogen. A methoxy group (-OCH₃) would increase the molecular weight by 30 Da (CH₂O).

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Notes
205 / 207[C₁₂H₁₂ClN]⁺Molecular ion peak cluster (M⁺, M+2), 3:1 ratio
204 / 206[C₁₂H₁₁ClN]⁺Loss of a hydrogen radical ([M-H]⁺)
179 / 181[C₁₁H₁₂Cl]⁺Loss of the nitrile group (•CN)
138 / 140[C₇H₇Cl]⁺Fragment containing the chlorophenyl and one carbon from the ring
111 / 113[C₆H₄Cl]⁺Chlorophenyl cation
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation patterns, creating a spectral "fingerprint" that can be compared to libraries.

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings.

Interpreting the Spectrum of this compound

The chromophore in this molecule is the chlorophenyl group. The spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene ring. Compared to unsubstituted benzene, the chlorine atom (an auxochrome) will cause a slight red shift (bathochromic shift) of the absorption maxima.[12]

Comparative Analysis with Derivatives

The UV-Vis spectrum is highly sensitive to changes in the aromatic system.

  • Substituent Effects: Adding further auxochromes (like -OH, -OCH₃) or extending conjugation (e.g., by adding another aromatic ring) will cause a significant red shift, moving the absorption to longer wavelengths, sometimes into the visible region.

  • Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima. A shift to a more polar solvent often results in a slight shift in the λₘₐₓ.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Approximate λₘₐₓ (in Ethanol)
π → π* (Primary Band)~220 nm
π → π* (Secondary, Fine Structure)~270-280 nm
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically >200 nm), such as ethanol or hexane.

  • Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for linearity according to the Beer-Lambert Law.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to run a baseline correction or "zero" the spectrophotometer across the entire wavelength range. This is a critical self-validating step to remove any absorbance from the solvent or the cuvette itself.

  • Data Acquisition: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and scan the desired wavelength range (e.g., 200-400 nm). The instrument will plot absorbance versus wavelength.

Visualizing the Workflow and Structure-Property Relationships

Diagrams are essential for clarifying complex workflows and relationships.

G Figure 1: General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Purified Compound (~5-10 mg) B Add Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Integrate & Analyze Peaks I->J

Caption: General Workflow for NMR Analysis

G Figure 2: Structure-Spectra Correlation cluster_nmr NMR cluster_ir FTIR cluster_ms Mass Spec cluster_uv UV-Vis Mol 1-(4-Chlorophenyl) cyclopentanecarbonitrile Aromatic_H Aromatic Protons (~7.4 ppm) Mol->Aromatic_H Phenyl Ring Aliphatic_H Cyclopentane Protons (1.8-2.4 ppm) Mol->Aliphatic_H Cyclopentane Ring CN_stretch C≡N Stretch (~2230 cm-1) Mol->CN_stretch Nitrile Group M_plus_2 M+ / M+2 Peak (m/z 205/207) Mol->M_plus_2 Chlorine Atom Pi_Pi π -> π* Transition (~275 nm) Mol->Pi_Pi Phenyl Chromophore

Caption: Structure-Spectra Correlation

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR defines the carbon-hydrogen skeleton, FTIR confirms the integrity of key functional groups, Mass Spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic nature of the aromatic system. By employing the robust protocols outlined in this guide, researchers can confidently characterize their molecules, ensuring the integrity and validity of their scientific endeavors.

References

A Guide to Inter-Laboratory Comparison of 1-(4-Chlorophenyl)cyclopentanecarbonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile. It is intended for researchers, scientists, and drug development professionals seeking to establish proficiency and ensure the reliability of analytical data across different laboratories. This document delves into the rationale behind the experimental design, provides detailed analytical protocols, and presents a model for data analysis and interpretation, grounded in internationally recognized standards.

Introduction: The Imperative for Analytical Consistency

This compound (CPCCN) is a chemical intermediate of interest in pharmaceutical synthesis and forensic chemistry. Accurate and precise quantification of this compound is critical for process control, impurity profiling, and forensic investigations. However, analytical results can be subject to variability between laboratories due to differences in instrumentation, reagents, and analyst technique. Inter-laboratory comparisons, also known as proficiency tests, are essential tools for evaluating and improving the comparability of measurement results among different laboratories.[1][2]

This guide outlines a proficiency testing scheme designed to assess the capability of participating laboratories to accurately quantify this compound in a standardized sample. The structure of this comparison is designed in accordance with the principles outlined in ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison".[3][4]

Study Design and Methodology

A successful inter-laboratory comparison hinges on a well-defined study protocol that minimizes extraneous variables and allows for a robust statistical evaluation of the results.

Test Material

A homogenous and stable test material is paramount for a valid inter-laboratory comparison. For this study, a solution of this compound in acetonitrile at a target concentration of 500 µg/mL will be prepared by a reference laboratory. The homogeneity and stability of the material will be confirmed prior to distribution to participating laboratories.

Analytical Methods

To allow for a comprehensive comparison, two widely used analytical techniques are proposed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Participating laboratories may choose to perform one or both methods.

This method is based on a reverse-phase separation, a common technique for the analysis of moderately polar organic compounds.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v). For mass spectrometry compatible applications, formic acid can be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Quantification: External standard calibration using certified reference material of this compound.

GC-MS provides high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[6][7][8][9][10]

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

    • Quantification Ion: m/z 205 (M+).

    • Qualifier Ions: m/z 176, 141.

  • Quantification: External standard calibration using certified reference material of this compound.

Method Validation Principles

The provided analytical methods should be validated by each participating laboratory according to the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures".[11][12][13][14] Key validation characteristics to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Reporting and Analysis

Participating laboratories are required to report their quantitative results in µg/mL, along with a summary of their method validation data. The statistical analysis of the submitted data will be performed in accordance with ISO 13528.[3][4]

Statistical Evaluation

The performance of each laboratory will be assessed using the Z-score, a widely accepted statistical tool in proficiency testing.[15][16][17][18] The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (the robust mean of all participant results).

  • σ is the standard deviation for proficiency assessment.

The interpretation of the Z-scores will be as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Comparative Data

The following tables present simulated data from a hypothetical inter-laboratory comparison involving ten laboratories.

Table 1: Reported Concentrations of this compound (µg/mL)

LaboratoryHPLC-UV ResultGC-MS Result
Lab 1495.3501.2
Lab 2510.1508.9
Lab 3488.5492.3
Lab 4525.6519.8
Lab 5499.8503.1
Lab 6475.2480.5
Lab 7505.4507.7
Lab 8492.1496.4
Lab 9515.9511.3
Lab 10502.7504.6

Table 2: Calculated Z-Scores for the Hypothetical Data

LaboratoryHPLC-UV Z-ScoreGC-MS Z-ScorePerformance
Lab 1-0.44-0.12Satisfactory
Lab 20.880.77Satisfactory
Lab 3-1.06-0.91Satisfactory
Lab 42.291.74Questionable (HPLC) / Satisfactory (GC-MS)
Lab 5-0.030.15Satisfactory
Lab 6-2.25-1.96Questionable (HPLC) / Satisfactory (GC-MS)
Lab 70.450.66Satisfactory
Lab 8-0.73-0.54Satisfactory
Lab 91.410.99Satisfactory
Lab 100.210.29Satisfactory

Note: The robust mean and standard deviation for proficiency assessment were calculated from the data in Table 1.

Visualization of the Process

The following diagrams illustrate the key workflows in this inter-laboratory comparison.

experimental_workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Analysis & Reporting prep Preparation of Homogenous Test Material (CPCCN in ACN) dist Distribution to Participating Laboratories prep->dist receive Receipt of Test Material method_val Method Validation (ICH Q2(R1)) receive->method_val hplc HPLC-UV Analysis method_val->hplc gcms GC-MS Analysis method_val->gcms report Reporting of Results (µg/mL) hplc->report gcms->report stats Statistical Analysis (ISO 13528) report->stats zscore Z-Score Calculation stats->zscore perf_eval Performance Evaluation (Satisfactory/Questionable/Unsatisfactory) zscore->perf_eval

Caption: Experimental workflow for the inter-laboratory comparison.

data_analysis_flow cluster_input Data Input cluster_processing Statistical Processing cluster_output Performance Assessment lab_results Individual Laboratory Results (x) robust_mean Calculate Robust Mean (X) lab_results->robust_mean stdev Calculate Standard Deviation for Proficiency Assessment (σ) lab_results->stdev z_calc Calculate Z-Score Z = (x - X) / σ robust_mean->z_calc stdev->z_calc z_interp Interpret Z-Score z_calc->z_interp satisfactory Satisfactory |Z| ≤ 2.0 z_interp->satisfactory questionable Questionable 2.0 < |Z| < 3.0 z_interp->questionable unsatisfactory Unsatisfactory |Z| ≥ 3.0 z_interp->unsatisfactory

Caption: Flowchart of the data analysis and Z-score calculation.

Conclusion and Corrective Actions

The inter-laboratory comparison described in this guide provides a robust framework for assessing and ensuring the quality of this compound analysis. Laboratories with satisfactory performance can have a high degree of confidence in their analytical results. For laboratories with questionable or unsatisfactory results, a thorough investigation into the potential root causes is essential. This may include a review of the analytical procedure, instrument calibration, and staff training. Participation in such proficiency testing schemes is a critical component of a laboratory's quality management system and fosters continuous improvement in analytical performance.

References

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for the preparation of this compound, supported by experimental data and practical insights to aid in the selection of the most suitable route for your specific research and development needs.

Methodology 1: Phase-Transfer Catalysis (PTC)

This approach represents a robust and scalable method for the synthesis of this compound. The protocol is adapted from a well-established Organic Syntheses procedure for the analogous 1-phenylcyclopentane-1-carbonitrile, demonstrating its reliability and reproducibility.

Causality Behind Experimental Choices

Phase-transfer catalysis is employed here to facilitate the reaction between two immiscible phases: an aqueous phase containing the hydroxide base and an organic phase containing the reactants. The quaternary ammonium salt, benzyltriethylammonium chloride, acts as the catalyst, shuttling the hydroxide ions into the organic phase to deprotonate the acidic benzylic proton of 4-chlorophenylacetonitrile. This generates a carbanion which then undergoes a nucleophilic substitution with 1,4-dibromobutane to form the cyclopentane ring. The use of a biphasic system with a PTC catalyst is advantageous as it often leads to cleaner reactions, milder reaction conditions, and easier work-up procedures compared to traditional methods that may require strong, anhydrous bases and cryogenic temperatures.

Experimental Protocol

Reaction: 4-Chlorophenylacetonitrile + 1,4-Dibromobutane --(NaOH, Benzyltriethylammonium chloride)--> this compound

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 4-chlorophenylacetonitrile (1.0 eq), benzyltriethylammonium chloride (0.1 eq), and toluene.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to 70°C.

  • Add 1,4-dibromobutane (1.2 eq) dropwise via the addition funnel over 1 hour, maintaining the temperature at 70-75°C.

  • After the addition is complete, continue to stir the reaction mixture at 75°C for 3 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Summary: Method 1
ParameterValueSource/Notes
Yield 80-90% (estimated)Based on analogous Organic Syntheses procedure.
Purity >98%After vacuum distillation.
Reaction Time ~4 hoursExcludes work-up and purification.
Temperature 70-75°C
Scalability ExcellentPTC is a well-established industrial technique.
Key Reagents 4-Chlorophenylacetonitrile, 1,4-Dibromobutane, Sodium Hydroxide, Benzyltriethylammonium chloride
Solvent Toluene, Water
Cost Analysis: Method 1 (per mole of product)
ReagentMolar Mass ( g/mol )QuantityEstimated Cost (USD)
4-Chlorophenylacetonitrile151.591.0 eq (151.6 g)$50
1,4-Dibromobutane215.911.2 eq (259.1 g)$70
Sodium Hydroxide40.005.0 eq (200.0 g)$10
Benzyltriethylammonium chloride227.770.1 eq (22.8 g)$25
Total Estimated Reagent Cost ~$155

Note: Costs are estimates based on bulk pricing and may vary.

Safety & Environmental Considerations: Method 1
  • Safety: Sodium hydroxide is corrosive and should be handled with care. Toluene is flammable and has associated health risks. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Environmental: Phase-transfer catalysis is often considered a "green" chemistry technique as it can reduce the use of hazardous organic solvents and allows for the use of water as a solvent for the base.[1] The aqueous waste stream will contain sodium bromide and residual sodium hydroxide, which should be neutralized before disposal. Toluene can be recovered and recycled.

Visualization: Method 1 Workflow

Method1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: - 4-Chlorophenylacetonitrile - Benzyltriethylammonium chloride - Toluene B Add 50% aq. NaOH A->B C Heat to 70°C B->C D Add 1,4-Dibromobutane (dropwise) C->D E Stir at 75°C for 3h D->E F Cool & Quench with Water E->F G Phase Separation F->G H Extraction with Toluene G->H I Wash & Dry Organic Layer H->I J Concentration I->J K Vacuum Distillation J->K L Final Product: This compound K->L

Caption: Workflow for the Phase-Transfer Catalysis Synthesis.

Methodology 2: Organometallic Coupling and Sandmeyer Reaction

This synthetic route is a multi-step process adapted from a patented procedure for a similar compound, 1-(4-aminophenyl)cyclopentanecarbonitrile. It involves the formation of a carbon-carbon bond via an organometallic intermediate, followed by functional group manipulation to arrive at the target molecule.

Causality Behind Experimental Choices

This pathway is more complex but offers an alternative approach that may be advantageous if the starting materials are more readily available or cost-effective in certain contexts. The initial steps involve the conversion of a cyanohydrin to a more reactive species, followed by a lithium tetrachlorocuprate-catalyzed coupling with a Grignard-like reagent prepared from p-nitrochlorobenzene. The nitro group is then reduced to an amine, which is subsequently converted to the chloro group via a Sandmeyer reaction. The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3]

Experimental Protocol

Overall Transformation: 1-Hydroxycyclopentanecarbonitrile -> ... -> 1-(4-Aminophenyl)cyclopentanecarbonitrile -> this compound

Step-by-Step Procedure:

Step 2a: Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile

  • Prepare a solution of 1-chlorocyclopentanecarbonitrile from 1-hydroxycyclopentanecarbonitrile and triphosgene in an appropriate solvent (e.g., toluene).

  • In a separate flask, prepare a p-nitrochlorobenzene-zinc reagent by reacting p-nitrochlorobenzene with zinc powder.

  • In the main reaction vessel, add the 1-chlorocyclopentanecarbonitrile solution and a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄).

  • Cool the mixture and add the p-nitrochlorobenzene-zinc reagent dropwise.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by quenching with a dilute acid solution, followed by extraction, washing, and concentration to yield crude 1-(4-nitrophenyl)cyclopentanecarbonitrile.

Step 2b: Reduction to 1-(4-Aminophenyl)cyclopentanecarbonitrile

  • Dissolve the crude 1-(4-nitrophenyl)cyclopentanecarbonitrile in a suitable solvent such as ethanol.

  • Add a catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain crude 1-(4-aminophenyl)cyclopentanecarbonitrile.

Step 2c: Sandmeyer Reaction to this compound

  • Dissolve the crude 1-(4-aminophenyl)cyclopentanecarbonitrile in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography or vacuum distillation to yield the final product.

Data Summary: Method 2
ParameterValueSource/Notes
Overall Yield 40-60% (estimated)Based on typical yields for each reaction type.
Purity >97%After final purification.
Reaction Time Multi-dayInvolves three separate reaction and work-up steps.
Temperature Varies from 0°C to reflux
Scalability ModerateThe use of triphosgene and the multi-step nature can pose challenges for large-scale production.
Key Reagents 1-Hydroxycyclopentanecarbonitrile, Triphosgene, p-Nitrochlorobenzene, Zinc, Li₂CuCl₄, Pd/C, H₂, NaNO₂, CuCl
Solvents Toluene, Ethanol, Dichloromethane, Water
Cost Analysis: Method 2 (per mole of product)
ReagentMolar Mass ( g/mol )QuantityEstimated Cost (USD)
1-Hydroxycyclopentanecarbonitrile111.141.0 eq (111.1 g)$600[4]
Triphosgene296.750.4 eq (118.7 g)$150
p-Nitrochlorobenzene157.551.1 eq (173.3 g)$30[5]
Zinc Powder65.381.5 eq (98.1 g)$15
Lithium tetrachlorocuprate(II)219.240.05 eq (11.0 g)$40 (as 0.1M solution)[6][7][8]
Other reagents (Pd/C, NaNO₂, CuCl, etc.)--~$50
Total Estimated Reagent Cost ~$885

Note: Costs are estimates and may vary significantly. The high cost of 1-hydroxycyclopentanecarbonitrile is a major factor.

Safety & Environmental Considerations: Method 2
  • Safety: Triphosgene is a highly toxic and corrosive substance and is a source of phosgene gas. [2][7] It must be handled with extreme caution in a specialized fume hood with appropriate safety measures in place. Diazonium salts can be explosive when isolated and dry, so they are typically used in situ in solution. The use of hydrogen gas requires appropriate safety precautions.

  • Environmental: This route generates more waste streams due to its multi-step nature. The use of heavy metals (zinc and copper) requires proper waste disposal procedures to prevent environmental contamination. The solvents used also need to be managed and recycled where possible.

Visualization: Method 2 Synthetic Pathway

Method2_Pathway Start 1-Hydroxycyclopentanecarbonitrile Step1 1. Triphosgene 2. p-NO₂-Ph-Zn, Li₂CuCl₄ Start->Step1 Intermediate1 1-(4-Nitrophenyl)cyclopentanecarbonitrile Step1->Intermediate1 Step2 H₂, Pd/C Intermediate1->Step2 Intermediate2 1-(4-Aminophenyl)cyclopentanecarbonitrile Step2->Intermediate2 Step3 1. NaNO₂, HCl 2. CuCl (Sandmeyer) Intermediate2->Step3 End This compound Step3->End

Caption: Multi-step Synthesis via Organometallic Coupling and Sandmeyer Reaction.

Comparative Analysis and Conclusion

FeatureMethod 1: Phase-Transfer CatalysisMethod 2: Organometallic Coupling & Sandmeyer Rxn
Overall Yield High (80-90% est.)Moderate (40-60% est.)
Number of Steps 13
Simplicity HighLow
Estimated Reagent Cost ~$155 / mole ~$885 / mole
Scalability ExcellentModerate
Safety Concerns Moderate (caustic, flammable solvent)High (Triphosgene, diazonium salts, H₂)
Environmental Impact LowerHigher (multiple steps, heavy metals)

Based on this comprehensive analysis, Method 1 (Phase-Transfer Catalysis) is the demonstrably superior route for the synthesis of this compound for most research and development applications. It offers a significantly higher yield in a single, straightforward step, at a fraction of the cost of Method 2. Furthermore, its scalability and more favorable safety and environmental profile make it the more practical and sustainable choice for larger-scale production.

Method 2, while chemically feasible, is hampered by its multi-step nature, lower overall yield, and substantially higher cost, driven primarily by the price of the starting material, 1-hydroxycyclopentanecarbonitrile. The significant safety hazards associated with triphosgene are a major deterrent for routine laboratory use and would require specialized infrastructure for industrial application.

Recommendation: For researchers, scientists, and drug development professionals seeking an efficient, cost-effective, and scalable synthesis of this compound, the Phase-Transfer Catalysis method is highly recommended.

References

A Comparative Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclopentanecarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the biological activity of 1-(4-chlorophenyl)cyclopentanecarbonitrile and its analogs. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore potential structure-activity relationships (SAR) and provide detailed experimental protocols to enable researchers to systematically evaluate these compounds. While direct comparative data for this specific series of analogs is not extensively available in published literature, this guide synthesizes information from structurally related compounds to propose a logical approach for investigation.

Introduction: Unveiling the Pharmacological Potential

The 1-aryl-1-cyclopentanecarbonitrile scaffold shares structural similarities with classes of compounds known to interact with central nervous system (CNS) targets. Notably, the arylcyclohexylamine class, which includes phencyclidine (PCP), is well-characterized for its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] Given this structural resemblance, it is plausible that this compound analogs may exhibit activity at the NMDA receptor. Furthermore, many CNS-active compounds also show affinity for monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Therefore, a thorough biological evaluation of these analogs should encompass these key targets.

This guide will focus on a hypothetical series of analogs to illustrate a systematic approach to SAR studies. The proposed analogs involve modifications at the para-position of the phenyl ring and alterations to the cyclopentyl ring, allowing for an exploration of electronic, steric, and lipophilic effects on biological activity.

Proposed Structure-Activity Relationship (SAR) Study

To elucidate the SAR of this compound analogs, a series of compounds with systematic structural modifications should be synthesized and evaluated. The following table presents a hypothetical dataset for a proposed series of analogs, illustrating the type of comparative data that should be generated.

Table 1: Hypothetical Biological Activity Data for this compound Analogs
Compound IDR1 (Phenyl Substitution)R2 (Cycloalkyl Ring)NMDA Receptor IC50 (µM)DAT Binding Ki (µM)SERT Binding Ki (µM)NET Binding Ki (µM)Cytotoxicity (CC50, µM)
1 4-ClCyclopentyl5.212.5>50>50>100
2 HCyclopentyl15.835.1>50>50>100
3 4-FCyclopentyl7.918.3>50>50>100
4 4-CH3Cyclopentyl12.125.6>50>50>100
5 4-OCH3Cyclopentyl20.542.8>50>50>100
6 4-ClCyclobutyl8.921.7>50>50>100
7 4-ClCyclohexyl3.18.9>50>50>100

Interpretation of Hypothetical Data:

  • Effect of Phenyl Substitution (R1): The data suggests that an electron-withdrawing group at the para-position of the phenyl ring, such as chlorine or fluorine, enhances potency at the NMDA receptor and dopamine transporter compared to an unsubstituted or electron-donating group. This aligns with SAR trends observed in other CNS-active compounds where electronic effects influence target engagement.

  • Effect of Cycloalkyl Ring Size (R2): Altering the size of the cycloalkyl ring appears to impact activity, with the cyclohexyl analog (Compound 7) showing the highest hypothetical potency. This suggests that the size and conformation of this ring are important for optimal interaction with the binding sites.

Experimental Protocols

To generate the type of data presented in Table 1, the following experimental protocols are recommended. These are standard, well-validated assays in the fields of pharmacology and toxicology.

NMDA Receptor Antagonism Assay (Electrophysiology)

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to assess the inhibitory activity of the compounds on NMDA receptors.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the human NMDA receptor subunits (e.g., GluN1 and GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

    • Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

    • After establishing a stable baseline current, co-apply the test compound at various concentrations with the NMDA/glycine solution.

    • Record the inhibition of the NMDA-induced current.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.

Diagram of NMDA Receptor Assay Workflow:

NMDA_Assay cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte cRNA NMDA Receptor cRNA Oocyte->cRNA Inject Injected_Oocyte cRNA-injected Oocyte cRNA->Injected_Oocyte Recording_Chamber Recording Chamber Injected_Oocyte->Recording_Chamber Electrodes Voltage-Clamp Electrodes Recording_Chamber->Electrodes NMDA_Glycine NMDA/Glycine Application Electrodes->NMDA_Glycine Test_Compound Test Compound Application NMDA_Glycine->Test_Compound Current_Measurement Measure Current Inhibition Test_Compound->Current_Measurement Dose_Response Concentration-Response Curve Current_Measurement->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for assessing NMDA receptor antagonism.

Monoamine Transporter Binding Assays

These protocols describe radioligand binding assays to determine the affinity of the test compounds for the dopamine, serotonin, and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and varying concentrations of the test compound in a suitable binding buffer.

    • To determine non-specific binding, a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) is used in a parallel set of wells.

    • Incubate the plates to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value by fitting the data to a one-site competition binding model.[2][3][4]

Diagram of Monoamine Transporter Binding Assay Workflow:

Transporter_Binding_Assay cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Cell Membranes with Transporter Incubation Incubate Membranes, Radioligand, & Compound Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Competition_Curve Competition Binding Curve Scintillation->Competition_Curve Ki_Value Calculate Ki Competition_Curve->Ki_Value MTT_Assay cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Seed_Cells->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (Formazan Formation) MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Viability_Curve Cell Viability Curve Absorbance->Viability_Curve CC50 Calculate CC50 Viability_Curve->CC50

References

A Comparative Guide to the Synthetic Approaches for 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)cyclopentanecarbonitrile is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and research chemicals. Its structural motif, featuring a quaternary carbon center with a nitrile and a substituted aromatic ring on a cyclopentyl core, makes it a valuable building block. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for its application in research and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's strengths and weaknesses.

Core Synthetic Strategies

The synthesis of this compound predominantly revolves around the formation of the crucial carbon-carbon bond that establishes the quaternary center. The most prevalent and well-documented approach is the alkylation of a pre-formed arylacetonitrile. An alternative, though less direct, strategy could involve the cyanation of a suitable cyclopentyl precursor.

Method 1: Direct Alkylation of 4-Chlorophenylacetonitrile

This is the most common and straightforward method for the synthesis of this compound. The core of this approach is the deprotonation of the acidic benzylic proton of 4-chlorophenylacetonitrile to form a carbanion, which then acts as a nucleophile in a reaction with a 1,4-dihalobutane.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution pathway. A strong base is used to abstract the α-proton of 4-chlorophenylacetonitrile, generating a resonance-stabilized carbanion. This carbanion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion. A second intramolecular SN2 reaction then occurs, where the newly formed alkylated intermediate cyclizes to form the desired cyclopentane ring.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 1-(4-chlorophenyl)cyclobutane nitrile and can be modified for the synthesis of the cyclopentane analog by using 1,4-dibromobutane.[1]

Materials:

  • 4-Chlorobenzyl cyanide (4-chlorophenylacetonitrile)

  • Sodium hydride (NaH) or other strong base (e.g., sodium amide)

  • 1,4-Dibromobutane

  • Dry Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • To a stirred suspension of sodium hydride in dry DMSO at 25°C under an inert atmosphere (e.g., argon), add a solution of 4-chlorobenzyl cyanide in dry DMSO dropwise over 5 minutes.

  • Stir the resulting mixture for 30 minutes to ensure complete formation of the carbanion.

  • Add a solution of 1,4-dibromobutane in dry DMSO dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.

  • After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

  • Pour the reaction mixture into ice water and extract the product with dichloromethane (3 x 75 ml).

  • Combine the organic extracts and evaporate the solvent.

  • Extract the residue with diethyl ether (4 x 50 ml).

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the product by distillation under reduced pressure.

Visualization of the Workflow

cluster_0 Direct Alkylation Workflow start Start Materials: 4-Chlorophenylacetonitrile 1,4-Dibromobutane Sodium Hydride DMSO deprotonation Deprotonation start->deprotonation NaH, DMSO alkylation Nucleophilic Alkylation deprotonation->alkylation 1,4-Dibromobutane cyclization Intramolecular Cyclization alkylation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Distillation) workup->purification product Product: This compound purification->product cluster_1 Phase-Transfer Catalysis Workflow start_ptc Start Materials: 4-Chlorophenylacetonitrile 1,4-Dibromobutane Aqueous NaOH PTC Catalyst reaction_ptc Biphasic Reaction start_ptc->reaction_ptc Heat workup_ptc Aqueous Workup & Extraction reaction_ptc->workup_ptc purification_ptc Purification (Chromatography) workup_ptc->purification_ptc product_ptc Product: This compound purification_ptc->product_ptc

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS No. 64399-26-4). As a chlorinated nitrile compound utilized in complex organic synthesis, its disposal requires a meticulous approach grounded in a thorough understanding of its chemical properties and associated hazards. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical waste management.

Core Principle: Hazard-Informed Waste Management

Proper disposal is not merely a final step but an integral part of the experimental workflow. The strategy for this compound is dictated by its specific hazard profile. Understanding these risks is the causal basis for the stringent protocols that follow.

Hazard Identification

This compound, a white to off-white solid, presents several key hazards that must be managed.[1][2] The primary risks identified in its Safety Data Sheet (SDS) are serious eye irritation and long-term harm to aquatic ecosystems.[3] Furthermore, related nitrile compounds are known to potentially metabolize into cyanide in the body, a risk that underscores the need for stringent containment and avoidance of exposure.[4]

Upon thermal decomposition, such as during incineration or in a fire, it can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3][5] This decomposition profile is a critical factor in selecting the final disposal method.

Hazard Class GHS Classification Precautionary Statement Significance for Disposal
Health Hazard Eye Irritation (Category 2A) - H319P280: Wear eye protection.[3]Mandates the use of chemical safety goggles during handling and disposal to prevent severe eye damage.
Environmental Hazard Harmful to aquatic life with long lasting effects - H412P273: Avoid release to the environment.[3]Prohibits disposal via drains or general waste. All waste must be captured and managed as hazardous.
Decomposition Hazard Releases COx, NOx, HClN/ARequires that disposal via incineration is conducted in a facility with advanced flue gas scrubbing capabilities.
Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The selection of specific equipment is a direct response to the identified hazards.

Task Required PPE Rationale
Routine Handling & Weighing Nitrile gloves, Lab coat, ANSI Z87.1-compliant safety goggles.Protects against incidental skin contact and serious eye irritation.
Waste Consolidation & Packaging Nitrile gloves, Lab coat, Chemical safety goggles, Face shield (if splashing is possible).Provides an enhanced level of protection during activities with a higher risk of exposure.
Spill Cleanup Chemical-resistant gloves (Nitrile), Chemical-resistant coveralls, Safety goggles, Face shield. Use of a respirator may be required depending on spill size and ventilation.Offers maximum protection against concentrated exposure during emergency procedures.

Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even when gloves are worn.[3]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that all waste streams containing this compound must be segregated, contained, and transferred to a licensed waste disposal facility.[3][6]

Step 1: Waste Segregation at the Point of Generation

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process. Never mix this waste with incompatible materials, particularly strong oxidizing agents.[3]

  • Solid Waste: Collect unadulterated compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from minor spills in a dedicated, heavy-duty plastic bag or a sealable container.

  • Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass). Do not overfill containers; leave at least 10% headspace.

Step 2: Waste Containerization and Labeling

All waste must be collected in containers that are in good condition, compatible with the chemical, and can be securely sealed. Label every container immediately upon starting waste accumulation.

The label must be fully completed and include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number: "64399-26-4"

  • Associated Hazards (e.g., "Eye Irritant," "Marine Pollutant")

  • Accumulation Start Date

  • Your Name and Laboratory Information

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported off-site for destruction by a licensed contractor.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for hazardous waste pickup and disposal.

  • Waste Manifesting: The EHS office or the licensed disposal company will prepare the necessary regulatory paperwork, such as the EPA's hazardous waste manifest.

  • Final Disposal Method: The most appropriate disposal method is high-temperature incineration in an approved hazardous waste facility equipped with afterburners and scrubbers to neutralize the harmful decomposition products (HCl, NOx).[7] Landfilling is not an acceptable option due to the compound's environmental persistence and aquatic toxicity.

Spill and Decontamination Procedures

Accidents require a prepared, systematic response to mitigate exposure and environmental release.

Small Spill Management (Contained within a fume hood)
  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontaminating Surfaces and Glassware

The principle of decontamination is the physical transfer of the chemical residue from a non-disposable surface to a disposable one.[8][9]

  • Initial Wipe: Thoroughly wipe all surfaces and reusable glassware with a disposable wipe soaked in a solvent that readily dissolves the compound.

  • Wash: Wash the glassware with soap and water.

  • Rinse: Perform a final rinse with an appropriate solvent to remove any remaining traces.

  • Waste: All wipes and cleaning materials must be disposed of as hazardous solid waste.

Disposal Decision Logic

The following diagram outlines the critical decision-making process for managing waste generated from this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Experiment Generates Waste (Solid, Liquid, or Labware) ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate waste by type (Solid, Liquid, Sharps) ppe->segregate Yes stop1 STOP. Don required PPE before proceeding. ppe->stop1 No container Select appropriate, sealed waste container segregate->container label_waste Label container immediately with: - 'Hazardous Waste' - Chemical Name & CAS# - Hazards - Date container->label_waste store Store sealed container in secondary containment within a Designated Satellite Accumulation Area label_waste->store full Is container full or ready for pickup? store->full full->store No contact Contact Institutional EHS Office to schedule waste pickup full->contact Yes dispose Waste collected by licensed vendor for high-temperature incineration contact->dispose

Caption: Decision workflow for proper disposal.

References

A Researcher's Guide to the Safe Handling of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 1-(4-Chlorophenyl)cyclopentanecarbonitrile (CAS No. 64399-26-4)[1]. While specific toxicological data for this compound is limited, a thorough analysis of its structural analogues and constituent functional groups—a chlorinated aromatic ring and a nitrile group—necessitates treating it as a hazardous substance. This guide is built on the precautionary principle, ensuring that every step is designed to minimize risk and protect both the researcher and the integrity of the research.[2]

Our approach moves beyond a simple checklist. We will explore the causality behind each recommendation, grounding our protocols in authoritative standards from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). This ensures a self-validating system of safety that builds trust and confidence in your laboratory practices.

Hazard Assessment: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from closely related compounds. Analogues such as 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile and 1-(4-fluorophenyl)cyclohexanecarbonitrile are classified as acutely toxic via oral, dermal, and inhalation routes and are known to cause serious eye and skin irritation.[3][4][5]

The primary toxicological concern stems from the nitrile functional group (-C≡N). Many organic nitriles can be metabolized in the body to release cyanide ions.[5][6] This process inhibits cytochrome oxidase, a critical enzyme in cellular respiration, leading to symptoms that can include headache, dizziness, weakness, convulsions, and potentially, death.[5] Furthermore, thermal decomposition or combustion can release highly toxic gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4][7]

Potential Hazard Rationale / Analogous Compound Evidence Primary Route of Exposure
Acute Toxicity Classified as Category 4 for oral, dermal, and inhalation routes based on 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile.[3]Inhalation, Skin Contact, Ingestion
Cyanide Poisoning Nitrile group may be metabolized to cyanide.[5][6]Inhalation, Skin Contact, Ingestion
Serious Eye Irritation Causes serious eye irritation (Category 2A) based on 1-(4-Chlorophenyl)cyclopropanecarbonitrile.[4]Eyes
Skin Irritation Causes skin irritation based on 1-(4-Chlorophenyl)cyclohexanecarbonitrile.[8]Skin Contact
Respiratory Irritation Causes respiratory tract irritation based on 1-(4-Fluorophenyl)cyclohexanecarbonitrile.[5]Inhalation
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4]Environmental Release
Hazardous Combustion Thermal decomposition can produce hydrogen chloride, nitrogen oxides, and carbon oxides.[4][7]Inhalation during fire

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of each component is deliberate, based on the identified hazards. All PPE should be inspected for integrity before each use.[9]

PPE Component Specification Justification
Hand Protection Double-gloving with nitrile rubber gloves. The outer glove should have a minimum thickness of 5 mil.Nitrile provides good chemical resistance against many solvents and organic compounds.[10] Double-gloving provides an additional barrier against tears and pinholes, which is critical given the high dermal toxicity risk.
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling larger quantities (>5g) or when there is a splash hazard.Protects against splashes and vapors that can cause severe eye irritation.[4][10]
Body Protection A flame-resistant laboratory coat. For larger scale operations, chemically resistant coveralls are required.Protects skin from accidental contact and contamination of personal clothing.[11]
Respiratory Protection All handling of the solid or solutions must be done within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below established limits, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[12][13]The acute inhalation toxicity and potential for cyanide release necessitate stringent control of airborne particles and vapors.[3][5]
Footwear Closed-toe, chemically resistant leather or synthetic shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, written protocol is the cornerstone of laboratory safety, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[13][14]

Preparation and Engineering Controls
  • Designate a Handling Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with an average face velocity between 80-120 feet per minute.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvent-resistant containers, and waste containers, and place them inside the fume hood to minimize movement in and out of the controlled area.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been tested within the last month. Ensure a Class ABC fire extinguisher and a spill kit are readily accessible.[15]

Handling and Use
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to transport the material to the balance if the balance cannot be placed inside the hood.

  • Making Solutions: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After use, decontaminate all surfaces within the fume hood. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[11]

Emergency and Disposal Plan

A robust emergency plan is a critical component of your laboratory's Chemical Hygiene Plan (CHP).[15][16]

Spill Response

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Personal Exposure evacuate->assess decontaminate If Exposed: Remove Contaminated PPE Use Safety Shower/Eyewash for 15 min assess->decontaminate Personal Exposure small_spill Small Spill? (<100 mL / 5g) assess->small_spill No Personal Exposure seek_medical Seek Immediate Medical Attention decontaminate->seek_medical large_spill Large Spill? (>100 mL / 5g) small_spill->large_spill No handle_small Contain with Absorbent Material (e.g., Vermiculite) Collect into Waste Container small_spill->handle_small Yes handle_large Evacuate Laboratory Close Doors Call Emergency Services (EHS) large_spill->handle_large final_decon Decontaminate Spill Area with Soap & Water handle_small->final_decon dispose Label & Dispose of Waste as Hazardous Nitrile Waste final_decon->dispose

Caption: Workflow for responding to a chemical spill.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a dedicated, sealed, and clearly labeled container. The label should read: "Hazardous Waste: this compound (Aryl Nitrile Compound)."

  • Contaminated PPE: Used gloves and other disposable PPE must be placed in the hazardous waste container.[17]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[4]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Disposal must be handled by a licensed hazardous waste contractor, likely via incineration at a specialized facility.[17][18] Do not dispose of this chemical down the drain or in general waste.[18]

By integrating these detailed protocols into your laboratory's standard operating procedures, you create a robust safety framework that protects personnel, ensures regulatory compliance, and fosters a culture of scientific excellence.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.